Acetylsulfathiazole
Description
Properties
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c1-8(15)13-9-2-4-10(5-3-9)19(16,17)14-11-12-6-7-18-11/h2-7H,1H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNXWINFSDKMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891439 | |
| Record name | N4-Acetylsulfathiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
127-76-4 | |
| Record name | Acetylsulfathiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylsulfathiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N4-Acetylsulfathiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(thiazol-2-ylsulphamoyl)acetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLSULFATHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VVR2DO782 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Acetylsulfathiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of acetylsulfathiazole (N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide), a key sulfonamide compound and a primary metabolite of sulfathiazole.[1] This document details a common synthetic pathway, outlines rigorous characterization protocols, and presents key analytical data in a structured format for ease of reference.
Synthesis of this compound
The most prevalent laboratory-scale synthesis of this compound involves the condensation reaction between 4-acetamidobenzenesulfonyl chloride and 2-aminothiazole.[2] This method is favored for its efficiency and the relative availability of the starting materials. The amino group of the precursor, sulfanilamide, is first protected via acetylation before chlorosulfonation and subsequent condensation. An alternative pathway involves the direct N-acetylation of sulfathiazole.
Experimental Protocol: Condensation Method
This protocol details the synthesis of this compound from 4-acetamidobenzenesulfonyl chloride and 2-aminothiazole.
Materials:
-
4-acetamidobenzenesulfonyl chloride
-
2-aminothiazole
-
Pyridine (or sodium bicarbonate)[2]
-
Acetone
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiazole in a suitable solvent such as acetone.
-
Slowly add a base, like pyridine, to the solution to act as an acid scavenger for the hydrochloric acid generated during the reaction.[2]
-
In a separate beaker, prepare a solution or slurry of 4-acetamidobenzenesulfonyl chloride in the same solvent.
-
Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the 2-aminothiazole solution while stirring vigorously at a controlled temperature.
-
Allow the reaction to proceed for several hours to ensure completion.[2]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude N-acetylsulfathiazole.
-
Filter the resulting precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted starting materials and pyridine hydrochloride.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an aqueous ethanol mixture.
-
Dry the purified light-yellow product under vacuum. A yield of 88-91% can be expected.[3]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are standard analytical techniques employed for this purpose.
Physical Properties
A preliminary assessment of the synthesized compound involves determining its physical characteristics, most notably its melting point.
Experimental Protocol: Melting Point Determination
-
A small, dry sample of the synthesized this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased gradually, and the range from which the substance starts to melt until it becomes completely liquid is recorded.
-
The observed melting point should be compared with the literature value.
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure of the compound.
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Thoroughly mix a small amount of the dry sample with potassium bromide (KBr) powder in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups of this compound.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure and connectivity of atoms.
Experimental Protocol: NMR Spectroscopy
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the spectra and assign the chemical shifts (δ) in parts per million (ppm) to the respective protons and carbons in the molecule.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of the synthesized compound.
Experimental Protocol: Reversed-Phase HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and a buffer like potassium phosphate, adjusting the pH as needed (e.g., pH 3.0).[4]
-
Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized this compound in the mobile phase to a known concentration.
-
Instrumentation:
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity is determined by the area of the main peak relative to the total area of all peaks.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁N₃O₃S₂ | [5] |
| Molecular Weight | 297.36 g/mol | [5] |
| Melting Point | 237-240 °C | [5] |
| Appearance | White to light-yellow crystalline powder | [3] |
| Solubility | >44.6 µg/mL (at pH 7.4) | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Peaks / Signals |
| FTIR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (amide and sulfonamide), C=O stretching (amide), S=O stretching (sulfonamide), and aromatic C-H and C=C vibrations. |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the acetyl methyl protons, aromatic protons on the benzene and thiazole rings, and the amide and sulfonamide N-H protons. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the acetyl methyl and carbonyl carbons, as well as the distinct carbons of the phenyl and thiazole rings. |
Table 3: Chromatographic Data for this compound
| Technique | Conditions | Expected Result |
| RP-HPLC | Column: µBondapak phenyl; Mobile Phase: Potassium phosphate monobasic in 10% acetonitrile (pH 3.0); Detector: UV at 254 nm[4] | A major peak corresponding to this compound with a specific retention time. Purity >98%. |
Visualized Workflows
The following diagrams illustrate the synthesis and characterization workflows for this compound.
Caption: Synthesis workflow for this compound via condensation.
Caption: Analytical workflow for the characterization of this compound.
References
- 1. This compound | C11H11N3O3S2 | CID 67183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US2592860A - Process for preparing sulfathiazole - Google Patents [patents.google.com]
- 4. Reverse phase liquid chromatographic determination of sulfathiazole residues in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
chemical and physical properties of acetylsulfathiazole.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylsulfathiazole, a sulfonamide antibiotic, is the N-acetylated metabolite of sulfathiazole. While less active than its parent compound, it plays a significant role in the pharmacokinetic and toxicological profile of sulfathiazole. Understanding its chemical and physical properties is crucial for research in drug metabolism, pharmacology, and the development of new sulfonamide-based therapeutics. This guide provides an in-depth overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its parent compound's mechanism of action.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its identification, purification, and formulation.
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide[1] |
| CAS Number | 127-76-4[1] |
| Chemical Formula | C₁₁H₁₁N₃O₃S₂[1] |
| Molecular Weight | 297.36 g/mol [1] |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2[1] |
| InChI Key | KXNXWINFSDKMHD-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 199 - 204 °C |
| Solubility | Slightly soluble in water. Soluble in ethanol. |
| pKa | 3.64 |
| Appearance | Yellow-white to buff-colored powder |
Experimental Protocols
The following sections detail the methodologies for key experiments related to the synthesis and characterization of this compound.
Synthesis of this compound
This protocol describes a general method for the N-acetylation of a sulfonamide, adapted for the synthesis of this compound from sulfathiazole.
Materials:
-
Sulfathiazole
-
Acetic anhydride
-
Pyridine (or a less hazardous base)
-
Ethanol
-
Distilled water
-
Beakers, flasks, magnetic stirrer, heating mantle, filtration apparatus
Procedure:
-
Dissolve a known quantity of sulfathiazole in a suitable solvent, such as a mixture of acetone and pyridine.
-
Cool the solution in an ice bath.
-
Slowly add a molar excess of acetic anhydride to the cooled solution with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into cold water to precipitate the this compound.
-
Collect the precipitate by vacuum filtration and wash it with cold water to remove any unreacted starting materials and byproducts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven.
Determination of Melting Point (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a powdered solid using a capillary melting point apparatus.[2][3][4][5][6]
Materials:
-
This compound powder (dry)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Press the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to compact the powder at the bottom. The packed sample height should be 2-3 mm.[5]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.
-
Allow the apparatus to cool below the approximate melting point.
-
Prepare a new capillary with the sample and place it in the apparatus.
-
Set the heating rate to 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected melting point.[6]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).
-
The melting point is reported as the range between these two temperatures.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes a common method for determining the equilibrium solubility of a compound in an aqueous medium.[7][8]
Materials:
-
This compound powder
-
Distilled water (or a specific buffer solution)
-
Shake-flask apparatus or orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of this compound to a known volume of the aqueous solvent in a sealed flask.
-
Place the flask in a shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
After the incubation period, allow the suspension to settle.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or by HPLC with a standard calibration curve.
-
The determined concentration represents the aqueous solubility of this compound under the specified conditions.
Determination of pKa (UV-Spectrophotometric Method)
This protocol outlines a method for determining the acid dissociation constant (pKa) of a compound with a UV-active chromophore using UV-Vis spectrophotometry.[9][10][11][12][13]
Materials:
-
This compound
-
A series of buffer solutions with known pH values spanning the expected pKa range
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of buffer solutions with accurately known pH values (e.g., in increments of 0.2-0.5 pH units) covering a range above and below the estimated pKa.
-
For each pH value, prepare a sample by diluting a small, constant volume of the stock solution with the corresponding buffer solution in a volumetric flask.
-
Measure the UV absorbance spectrum of each sample over a relevant wavelength range.
-
Identify the wavelengths at which the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength against the pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH where both the acidic and basic forms of the molecule are present.[10]
Spectral Data
The following tables summarize the expected spectral characteristics of this compound.
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3300 | N-H Stretch | Amine/Amide |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Alkyl (methyl) |
| 1700 - 1630 | C=O Stretch | Amide (Amide I) |
| 1600 - 1450 | C=C Stretch | Aromatic |
| 1350 - 1300 | S=O Asymmetric Stretch | Sulfonamide |
| 1180 - 1150 | S=O Symmetric Stretch | Sulfonamide |
Note: The IR spectrum of this compound would be complex, and the above are general ranges for the key functional groups. Specific peak positions can be influenced by the solid-state packing and intermolecular interactions.[14][15][16]
Table 4: ¹H NMR Spectral Data (Expected Chemical Shifts in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.5 | Singlet | -SO₂NH- proton |
| ~10.0 | Singlet | -C(=O)NH- proton |
| 7.5 - 8.0 | Multiplet | Aromatic protons |
| 6.8 - 7.2 | Multiplet | Thiazole protons |
| ~2.1 | Singlet | -C(=O)CH₃ protons |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[17][18][19]
Table 5: ¹³C NMR Spectral Data (Expected Chemical Shifts in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | -C =O (Amide) |
| ~160 | C2 of Thiazole |
| 115 - 145 | Aromatic and Thiazole carbons |
| ~24 | -C(=O)C H₃ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[20][21][22][23]
Mechanism of Action
This compound itself is largely inactive as an antibiotic. Its parent compound, sulfathiazole, like other sulfonamides, exerts its bacteriostatic effect by inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, and its depletion halts bacterial growth and replication.
Dihydropteroate Synthase Inhibition Workflow
Caption: Inhibition of bacterial dihydropteroate synthase by sulfathiazole.
References
- 1. This compound | C11H11N3O3S2 | CID 67183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thinksrs.com [thinksrs.com]
- 3. westlab.com [westlab.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. IR Absorption Table [webspectra.chem.ucla.edu]
- 15. znaturforsch.com [znaturforsch.com]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. rsc.org [rsc.org]
- 18. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 19. Proton NMR Table [www2.chemistry.msu.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 23. compoundchem.com [compoundchem.com]
The Dawn of a New Era in Antibacterial Agents: An In-depth Technical Guide to the Early Research on Acetylsulfathiazole's Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research conducted in the early 1940s on the antibacterial properties of acetylsulfathiazole. As a key derivative of the groundbreaking sulfonamide class of drugs, early investigations into its efficacy and mechanism of action laid the groundwork for future antibiotic development. This document delves into the quantitative data from seminal studies, details the experimental methodologies of the era, and visualizes the core biological pathways and laboratory workflows as they were understood by pioneering scientists.
Core Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis
Early research established that this compound, like other sulfonamides, exerts a bacteriostatic effect by acting as a competitive inhibitor in the bacterial folic acid synthesis pathway. It functions as a structural analog of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS). By binding to DHPS, this compound prevents the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis. This targeted disruption of a vital metabolic pathway inhibits bacterial growth and replication.
Quantitative Data on Antibacterial Activity
The following tables summarize the quantitative data from the seminal 1942 study by Muir, Shamleffer, and Jones, which investigated the bacteriostatic concentrations of sulfathiazole and its derivatives.
Table 1: Bacteriostatic Concentration of Sulfathiazole and this compound against Staphylococcus aureus
| Compound | Medium | Inoculum Size | Bacteriostatic Concentration (mg per 100 ml) |
| Sulfathiazole | Synthetic | ~180 organisms/tube | 1.25 |
| This compound | Synthetic | ~180 organisms/tube | 2.50 |
Table 2: Comparative Bacteriostatic Action in Different Media
| Compound | Organism | Medium | Inoculum | Bacteriostatic Concentration (mg per 100 ml) |
| Sulfathiazole | Streptococcus pyogenes | Broth with 5% defibrinated horse blood | 10⁻⁶ dilution of 18-hr culture | 0.2 |
| This compound | Streptococcus pyogenes | Broth with 5% defibrinated horse blood | 10⁻⁶ dilution of 18-hr culture | 0.4 |
Experimental Protocols
The methodologies employed in these early studies were foundational for antimicrobial susceptibility testing. The following protocols are based on the descriptions from the 1940s literature.
Broth Dilution Method for Determining Bacteriostatic Concentration
This method was central to quantifying the antibacterial efficacy of sulfonamides.
-
Preparation of Drug Dilutions: A stock solution of the test compound (this compound) was prepared. Serial dilutions were then made in a suitable liquid culture medium (e.g., synthetic medium or broth supplemented with defibrinated horse blood) to achieve a range of desired concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Streptococcus pyogenes) was prepared from an 18-24 hour culture. The inoculum size was carefully controlled, often by dilution, to ensure reproducibility.
-
Inoculation: A standardized volume of the bacterial suspension was added to each tube containing the different drug concentrations. A control tube containing the medium and inoculum but no drug was included to verify bacterial viability.
-
Incubation: The tubes were incubated at 37°C for a defined period, typically 18-24 hours.
-
Observation of Results: The tubes were visually inspected for turbidity. The minimum inhibitory concentration (MIC), or in the terminology of the time, the bacteriostatic concentration, was determined as the lowest concentration of the drug that completely inhibited visible bacterial growth.
-
Confirmation of Bacteriostatic Effect: To differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) effects, a small aliquot from the clear tubes (showing no growth) was subcultured onto a drug-free solid agar medium. The subsequent growth of bacteria on this new medium confirmed that the drug's effect was indeed bacteriostatic.
Acetylsulfathiazole: A Technical Examination of its Discovery and Historical Significance
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of acetylsulfathiazole, a notable sulfonamide derivative that played a role in the early era of antimicrobial chemotherapy. The document details its discovery, historical significance, mechanism of action, and the experimental protocols relevant to its synthesis and evaluation. While its clinical use has been superseded by more effective and less toxic antibiotics, the study of this compound offers valuable insights into the development of antimicrobial agents and the genesis of pharmaceutical manufacturing standards. This guide synthesizes historical context with technical data, including detailed experimental methodologies and a visualization of its biochemical pathway, to serve as a comprehensive resource for professionals in drug development and infectious disease research.
Introduction: The Dawn of the Sulfa Drugs
The story of this compound is intrinsically linked to the groundbreaking discovery of sulfonamides, the first class of broadly effective systemic antibacterial agents. This era was initiated by the work of Gerhard Domagk at Bayer AG in the early 1930s.[1] His experiments with a coal-tar dye, Prontosil, revealed its remarkable ability to cure streptococcal infections in mice.[2] The true breakthrough came when researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, discovered that Prontosil was a prodrug.[3] In the body, it is metabolized into its active form, para-aminobenzenesulfonamide, or sulfanilamide.[2] This revelation, that a relatively simple chemical could combat systemic bacterial infections, triggered a "sulfa craze" and the synthesis of thousands of sulfanilamide derivatives in the late 1930s and early 1940s, each seeking to improve upon the efficacy and safety of the original compound.[1][2] It was in this flurry of scientific innovation that sulfathiazole, and by extension its N-acetylated form, this compound, emerged as a significant therapeutic agent.[2]
The Discovery and Role of this compound
While sulfathiazole became one of the most widely used sulfa drugs, this compound holds its own place in this history, primarily as a key intermediate in the synthesis of sulfathiazole and as a metabolite of the parent drug.[4][5] N(4)-acetylsulfathiazole is formed when the acetyl group is attached to the nitrogen of the p-aminobenzenesulfonamide group.[3] This acetylation was a crucial step in the chemical synthesis pathway that allowed for the creation of sulfathiazole.[4]
Beyond its role as a synthetic intermediate, this compound was also utilized as a therapeutic agent in its own right. It was administered for the treatment of various bacterial infections, including those of the respiratory, intestinal, and urinary tracts.[6] The acetylation of the sulfonamide group was thought to modify the drug's solubility and absorption characteristics.
Historical Significance and Impact
The sulfonamides, including sulfathiazole and its derivatives, were nothing short of revolutionary in the pre-penicillin era. They were the first drugs to offer effective treatment against a wide array of bacterial pathogens, leading to a dramatic reduction in mortality and morbidity from diseases like pneumonia, meningitis, and streptococcal infections.[2][4] Their importance was particularly underscored during World War II, where they were credited with saving countless lives from wound infections.[3]
However, the widespread use of these drugs was not without its problems. The lack of stringent manufacturing regulations in the early days led to tragic incidents. One of the most significant of these was the 1941 sulfathiazole disaster. Tablets of sulfathiazole manufactured by the Winthrop Chemical Company were contaminated with the sedative phenobarbital, resulting in hundreds of deaths and injuries.[2] This event was a major catalyst for the implementation of Good Manufacturing Practices (GMPs) in the pharmaceutical industry, a cornerstone of drug safety regulation that persists to this day.[2]
The clinical utility of sulfathiazole and its derivatives began to wane with the advent of penicillin, which was more effective and less toxic, and the rise of bacterial resistance to sulfonamides.[2][4] Today, the systemic use of these early sulfa drugs in humans is rare, though some sulfonamides continue to be used in veterinary medicine and for specific indications in human medicine.[3][7]
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound, like all sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of a crucial enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[8] Bacteria must synthesize their own folic acid, an essential cofactor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[8] Humans, in contrast, obtain folic acid from their diet, making this pathway an excellent target for selective toxicity against bacteria.[1]
The key enzyme targeted is dihydropteroate synthase (DHPS).[8] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate. Sulfonamides, including the active deacetylated form of this compound, are structural analogs of PABA. They bind to the active site of DHPS, preventing PABA from binding and thereby halting the synthesis of folic acid.[1] This disruption of a vital metabolic pathway inhibits bacterial growth and replication, allowing the host's immune system to clear the infection.[8]
Quantitative Data on Antimicrobial Activity
A comprehensive search of the available scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial pathogens such as Escherichia coli and Staphylococcus aureus. The majority of historical and contemporary research focuses on the parent compound, sulfathiazole, or newer sulfonamide derivatives. The relative lack of specific antimicrobial activity data for this compound may be due to its primary role as a synthetic intermediate and a rapidly metabolized product of sulfathiazole, with research efforts concentrating on the more active, deacetylated form.
For context, the following table presents hypothetical MIC data for sulfathiazole to illustrate the typical format for such data. Note: These values are for illustrative purposes only and are not actual experimental data for this compound.
| Bacterium | Gram Stain | Sulfathiazole MIC (µg/mL) - Illustrative |
| Escherichia coli | Negative | 16 - 256 |
| Staphylococcus aureus | Positive | 4 - 64 |
| Streptococcus pneumoniae | Positive | 1 - 32 |
| Pseudomonas aeruginosa | Negative | >1024 (Typically Resistant) |
Experimental Protocols
Synthesis of this compound
There are two primary routes for the synthesis of this compound. The first involves the direct acetylation of sulfathiazole, while the second, and more historically relevant for the production of sulfathiazole, involves the condensation of p-acetamidobenzenesulfonyl chloride with 2-aminothiazole.
Protocol 6.1.1: N-Acetylation of Sulfathiazole
This protocol is adapted from general methods for the N-acetylation of amines and sulfonamides using acetic anhydride.
Materials:
-
Sulfathiazole
-
Acetic anhydride
-
Pyridine (anhydrous, as solvent and base)
-
Toluene
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/stir plate.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve sulfathiazole (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of sulfathiazole).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench any excess acetic anhydride by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain pure N-acetylsulfathiazole.
Protocol 6.1.2: Condensation of p-Acetamidobenzenesulfonyl Chloride with 2-Aminothiazole
This protocol describes the formation of this compound as the direct product of the condensation reaction.
Materials:
-
p-Acetamidobenzenesulfonyl chloride
-
2-Aminothiazole
-
Pyridine (as acid acceptor and solvent)
-
Ice
-
Water
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/stir plate.
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-aminothiazole (1.0 equivalent) in pyridine.
-
Cool the mixture in an ice-salt bath to between 0°C and 5°C.
-
Slowly add a solution of p-acetamidobenzenesulfonyl chloride (1.0 equivalent) in a small amount of pyridine from the dropping funnel, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture slowly into a beaker containing crushed ice and water with constant stirring.
-
The precipitated solid, N-acetylsulfathiazole, is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove pyridine and other water-soluble impurities.
-
The product can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standardized method for determining the in vitro antimicrobial susceptibility of a bacterial isolate.
Materials:
-
This compound stock solution (prepared in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) with low thymidine content
-
Bacterial culture (e.g., E. coli, S. aureus) grown overnight on an appropriate agar medium
-
Sterile 96-well microtiter plates
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Dilutions: a. In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., from 256 µg/mL down to 0.5 µg/mL). b. Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control well.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Conclusion
This compound occupies a unique position in the history of antimicrobial agents. While its fame was largely eclipsed by its parent compound, sulfathiazole, and the subsequent arrival of penicillin, it served as both a crucial synthetic precursor and a therapeutic agent in its own right during a pivotal time in medicine. The story of the sulfonamides, including this compound, is not just one of chemical innovation but also of the evolution of drug safety and regulation, with events like the 1941 sulfathiazole disaster leaving a lasting legacy on the pharmaceutical industry. For modern researchers, the study of these early antimicrobials provides a fundamental understanding of the principles of chemotherapy, the mechanisms of bacterial resistance, and the critical importance of rigorous manufacturing standards in ensuring patient safety. While no longer a frontline drug, this compound remains a valuable subject of study for its historical and scientific contributions.
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H11N3O3S2 | CID 67183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 6. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 8. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
molecular structure and conformation of acetylsulfathiazole
An In-depth Technical Guide on the Molecular Structure and Conformation of Acetylsulfathiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the . This compound, with the chemical formula C11H11N3O3S2, is the primary metabolite of the sulfonamide antibiotic, sulfathiazole.[1][2] Understanding its three-dimensional structure is crucial for comprehending its biological activity, metabolic fate, and potential interactions with biological targets. This document summarizes key structural features, including molecular geometry and conformational possibilities. While extensive crystallographic data for the parent compound, sulfathiazole, is available, a specific crystal structure for this compound has not been reported in publicly accessible databases. Therefore, this guide presents computed structural data and discusses the molecule's conformational landscape based on theoretical models and analysis of its constituent functional groups.
Introduction
This compound, chemically named N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide, is formed in the body through the acetylation of sulfathiazole.[1] This metabolic conversion is a significant factor in the pharmacokinetics and efficacy of sulfathiazole. The addition of the acetyl group alters the molecule's polarity and steric properties, which can influence its solubility, protein binding, and excretion. A detailed understanding of the molecular structure and preferred conformation of this compound is therefore essential for drug development professionals working on sulfonamide-based therapeutics.
Molecular Structure
The molecular structure of this compound is characterized by three key components: a central benzene ring, a sulfonamide group, and a thiazole ring, with an acetyl group attached to the aniline nitrogen.
General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C11H11N3O3S2 | [1][3] |
| IUPAC Name | N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | [1] |
| Molecular Weight | 297.36 g/mol | [3] |
| CAS Number | 127-76-4 | [3] |
Computed Molecular Geometry
In the absence of experimental crystallographic data for this compound, computational methods provide valuable insights into its three-dimensional structure. The following tables present predicted bond lengths, bond angles, and torsional angles based on computational modeling.
Table 1: Predicted Bond Lengths of this compound
| Atoms | Bond Length (Å) |
| S-O (average) | 1.43 |
| S-N(sulfonamide) | 1.63 |
| S-C(phenyl) | 1.76 |
| N(sulfonamide)-C(thiazole) | 1.39 |
| C-C (phenyl ring average) | 1.39 |
| C-N (amide) | 1.37 |
| C=O (amide) | 1.23 |
| C-C (acetyl) | 1.51 |
| C-S (thiazole average) | 1.73 |
| C-N (thiazole average) | 1.35 |
| C=N (thiazole) | 1.31 |
Note: These values are based on computational models and may differ from experimental data.
Table 2: Predicted Bond Angles of this compound
| Atoms | Bond Angle (°) |
| O-S-O | 119.5 |
| O-S-N(sulfonamide) | 107.0 |
| O-S-C(phenyl) | 108.0 |
| N(sulfonamide)-S-C(phenyl) | 107.5 |
| S-N(sulfonamide)-C(thiazole) | 125.0 |
| C-N-C (amide) | 128.0 |
| N-C=O (amide) | 122.0 |
| C-C=O (amide) | 121.0 |
Note: These values are based on computational models and may differ from experimental data.
Table 3: Key Torsional Angles of this compound
| Atoms | Torsional Angle (°) |
| C(phenyl)-S-N(sulfonamide)-C(thiazole) | -70 |
| S-C(phenyl)-C-C | 180 |
| C(phenyl)-N(amide)-C=O | 175 |
| H-N(amide)-C(phenyl)-C | 0 |
Note: These values represent one of the low-energy conformations and other rotational isomers are possible.
Conformation
The overall shape of the this compound molecule is determined by the rotational freedom around several single bonds. The key rotatable bonds that dictate the molecule's conformation are:
-
The C(phenyl)-S bond
-
The S-N(sulfonamide) bond
-
The C(phenyl)-N(amide) bond
Rotation around these bonds gives rise to various conformers with different spatial arrangements of the phenyl, sulfonamide, thiazole, and acetyl groups. Computational studies suggest that the most stable conformation is likely one where the thiazole ring is oriented away from the phenyl ring to minimize steric hindrance. The planarity of the amide group influences the orientation of the acetyl group relative to the phenyl ring.
Experimental Protocols
While a specific experimental structure for this compound is not available, the following are generalized protocols for the techniques that would be employed for its structural determination.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.
Methodology:
-
Crystallization: Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol, acetone) would be attempted to obtain single crystals of sufficient size and quality.
-
Data Collection: A selected crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data would be collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern would be used to determine the unit cell dimensions and space group. The structure would then be solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsional angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the connectivity and chemical environment of atoms in a molecule in solution, which can be used to deduce its conformation.
Methodology:
-
Sample Preparation: A solution of this compound would be prepared in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra would be acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts, coupling constants, and through-space correlations (from NOESY experiments) would be analyzed to assign resonances and determine the relative orientation of different parts of the molecule in solution.
Signaling Pathway and Mechanism of Action
This compound is a metabolite of sulfathiazole and is generally considered to have reduced antibacterial activity compared to its parent compound. The mechanism of action of sulfathiazole involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfathiazole.
The acetylation of the aniline nitrogen in sulfathiazole to form this compound alters the electronic and steric properties of this part of the molecule, which is crucial for binding to the DHPS enzyme. This alteration is believed to be the primary reason for the reduced antibacterial efficacy of the metabolite.
Experimental Workflow for Structural Elucidation
The logical workflow for the complete structural and conformational analysis of this compound would involve a combination of experimental and computational techniques.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
While a definitive experimental crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive overview of its molecular structure and conformation based on its known chemical composition and computational modeling. The presented data on predicted bond lengths, bond angles, and torsional angles offer a valuable framework for understanding the three-dimensional nature of this important metabolite. The outlined experimental protocols for X-ray crystallography and NMR spectroscopy provide a roadmap for future studies aimed at obtaining precise experimental data. A complete structural elucidation will be invaluable for a deeper understanding of its biological properties and for the rational design of new sulfonamide-based drugs with improved pharmacokinetic profiles.
References
solubility profile of acetylsulfathiazole in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of acetylsulfathiazole in various solvents. The document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows.
Quantitative Solubility Data
The solubility of this compound is a critical parameter influencing its bioavailability and formulation development. The following tables summarize the available quantitative solubility data for this compound in aqueous and organic solvents.
Table 1: Solubility of this compound in Aqueous Solutions
| Solvent System | Temperature (°C) | pH | Solubility |
| Water | 37 | Not Specified | 7.1 mg/100 cm³ |
| Phosphate Buffer | Not Specified | 7.4 | >44.6 µg/mL[1] |
Table 2: Qualitative and Comparative Solubility of this compound and Related Compounds in Organic Solvents
Due to the limited availability of direct quantitative data for this compound in a wide range of organic solvents, this table includes qualitative descriptions and data for a structurally similar compound, N-acetyl sulfamethoxazole, to provide a general understanding.
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble |
| This compound | Methanol | Not Specified | Slightly Soluble |
| N-acetyl Sulfamethoxazole | Ethanol | Not Specified | ~0.25 mg/mL |
| N-acetyl Sulfamethoxazole | Dimethyl Sulfoxide (DMSO) | Not Specified | ~50 mg/mL |
| N-acetyl Sulfamethoxazole | Dimethylformamide (DMF) | Not Specified | ~50 mg/mL |
Experimental Protocols
Accurate determination of solubility is paramount in pharmaceutical research. The following sections detail the methodologies for key experiments related to solubility assessment.
Shake-Flask Method for Thermodynamic Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured.
Apparatus and Materials:
-
Conical flasks or vials with stoppers
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
The solvent of interest
-
This compound powder
Procedure:
-
Add an excess amount of this compound to a conical flask containing a known volume of the solvent. The excess solid should be visually apparent throughout the experiment.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in an orbital shaker or on a magnetic stirrer maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The equilibration time should be established experimentally by sampling at different time points until the concentration of the dissolved drug remains constant.
-
After reaching equilibrium, cease agitation and allow the suspension to settle for a short period.
-
Carefully withdraw a sample of the supernatant. To remove any undissolved solid particles, either centrifuge the sample at a high speed or filter it through a syringe filter. It is crucial to avoid any precipitation during this step.
-
Dilute the clear, saturated solution with an appropriate solvent to a concentration within the analytical range of the chosen quantification method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
UV-Vis Spectrophotometric Method for Quantification
Principle: This method relies on the principle that this compound absorbs ultraviolet radiation at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the substance in the solution.
Apparatus and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Solvent used for solubility determination (as blank)
-
This compound reference standard
Procedure:
-
Preparation of Standard Solutions: Accurately weigh a known amount of this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration. Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Determination of Maximum Wavelength (λmax): Scan one of the standard solutions over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax using the solvent as a blank. Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined.
-
Sample Analysis: Measure the absorbance of the diluted saturated solution (from the shake-flask experiment) at the same λmax.
-
Concentration Calculation: Use the calibration curve equation to calculate the concentration of this compound in the diluted sample. The final solubility is then calculated by multiplying this concentration by the dilution factor.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. The concentration of the analyte is determined by comparing its peak area or height to that of a reference standard.
Apparatus and Materials:
-
HPLC system with a UV detector
-
Analytical column (e.g., C18 column)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a buffer)
-
Volumetric flasks and pipettes
-
Syringe filters for sample preparation
-
This compound reference standard
Procedure:
-
Chromatographic Conditions: Develop and validate an HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase composition, flow rate, and detector wavelength.
-
Preparation of Standard and Sample Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Prepare the sample solution by diluting the saturated solution from the shake-flask experiment with the mobile phase. All solutions should be filtered through a 0.45 µm filter before injection.
-
Calibration Curve: Inject equal volumes of the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration and determine the linearity and regression equation.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area for this compound.
-
Concentration Calculation: Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample solution. The solubility is then determined by applying the appropriate dilution factor.
Caption: General Workflow for HPLC-Based Solubility Quantification.
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors, including:
-
pH: As a sulfonamide, the ionization state of this compound is pH-dependent, which can significantly affect its aqueous solubility.
-
Temperature: Generally, solubility increases with temperature, although the extent of this effect varies with the solvent.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of a drug can lead to variations in solubility. It is important to characterize the solid form used in solubility studies.
-
Co-solvents: The addition of co-solvents to an aqueous solution can significantly enhance the solubility of poorly soluble drugs.
This technical guide provides a foundation for understanding the solubility profile of this compound. For specific applications, it is recommended to perform experimental determinations under the conditions of interest.
References
acetylsulfathiazole CAS number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of acetylsulfathiazole, a sulfonamide antibiotic. It details its chemical identity, including its CAS number and IUPAC nomenclature, and delves into its mechanism of action as a competitive inhibitor of bacterial folic acid synthesis. This document outlines the synthetic route for this compound and presents its physicochemical properties in a structured format. Furthermore, it includes detailed experimental protocols for the evaluation of its antimicrobial activity. The guide also features visual representations of the folic acid synthesis pathway, illustrating the target of this compound, and a typical experimental workflow for antimicrobial susceptibility testing.
Chemical Identity and Properties
This compound, the N-acetylated metabolite of sulfathiazole, is a key compound in the study of sulfonamide antibiotics. Its unique chemical identifiers and physical properties are crucial for researchers in drug development and microbiology.
CAS Number: 127-76-4[1]
IUPAC Nomenclature: N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its formulation and delivery as a potential therapeutic agent.
| Property | Value | Reference |
| Molecular Formula | C11H11N3O3S2 | [2][3] |
| Molecular Weight | 297.35 g/mol | [3] |
| Solubility | >44.6 µg/mL (at pH 7.4) | [2] |
| InChI Key | KXNXWINFSDKMHD-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 | [1] |
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folic acid (vitamin B9) in bacteria, a pathway absent in humans who obtain folate from their diet. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and bacterial growth.
The structural similarity of the sulfonamide core to the natural substrate of DHPS, para-aminobenzoic acid (PABA), allows this compound to bind to the active site of the enzyme. This competitive inhibition blocks the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the production of dihydropteroic acid, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid. The disruption of this pathway leads to the cessation of bacterial cell growth and proliferation.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the acetylation of p-aminobenzenesulfonamide followed by a reaction with 2-aminothiazole. A common synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
p-Acetamidobenzenesulfonyl chloride
-
2-Aminothiazole
-
Pyridine
-
Acetone
-
Water
-
Hydrochloric acid
Procedure:
-
Reaction: In a round-bottom flask, dissolve 2-aminothiazole in acetone. To this solution, add pyridine as a base.
-
Slowly add p-acetamidobenzenesulfonyl chloride to the mixture while stirring. The reaction is typically carried out at room temperature.
-
Continue stirring the reaction mixture for several hours to ensure the completion of the reaction.
-
Precipitation and Filtration: Pour the reaction mixture into cold water to precipitate the crude N-acetylsulfathiazole.
-
Collect the precipitate by vacuum filtration and wash it with water to remove any unreacted starting materials and pyridine hydrochloride.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
-
Confirmation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Antimicrobial Activity
As a sulfonamide antibiotic, this compound is expected to exhibit activity against a range of Gram-positive and Gram-negative bacteria. However, being a metabolite of sulfathiazole, its antimicrobial potency may differ. Quantitative data on its in vitro activity, specifically the Minimum Inhibitory Concentration (MIC), is essential for evaluating its potential as a therapeutic agent.
Note: Specific MIC values for this compound are not widely reported in publicly available literature. The antibacterial activity of this compound is generally considered to be less than that of its parent compound, sulfathiazole. As a metabolite, its primary role is in the pharmacokinetics and clearance of sulfathiazole.
Experimental Protocols for Antimicrobial Susceptibility Testing
The in vitro antimicrobial activity of this compound is determined using standardized methods such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (e.g., E. coli, S. aureus) standardized to 0.5 McFarland turbidity
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted this compound. Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria, which can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.
Metabolism
This compound is the primary metabolite of sulfathiazole, formed through N-acetylation in the liver. This metabolic conversion is a common pathway for the detoxification and elimination of sulfonamide drugs. The acetylation of the amino group generally results in a compound that is less water-soluble and has reduced antibacterial activity compared to the parent drug. Further metabolism of this compound is limited, and it is primarily excreted in the urine.
Conclusion
This compound is a significant compound in the field of medicinal chemistry and microbiology, primarily recognized as the main metabolite of the antibiotic sulfathiazole. Its chemical properties, mechanism of action as a competitive inhibitor of bacterial folic acid synthesis, and synthetic pathways are well-characterized. While its intrinsic antimicrobial activity is less pronounced than its parent compound, understanding its formation and physicochemical characteristics is vital for comprehending the pharmacokinetics and overall efficacy of sulfathiazole. The provided experimental protocols offer a standardized approach for the further investigation of this compound and other sulfonamide derivatives.
References
Theoretical Modeling of Acetylsulfathiazole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylsulfathiazole is the primary metabolite of the sulfonamide antibiotic, sulfathiazole. Understanding its interactions with biological targets is crucial for comprehending its efficacy, potential side effects, and pharmacokinetic profile. Theoretical modeling, encompassing molecular docking and quantum mechanics, provides a powerful lens to investigate these interactions at an atomic level. This guide offers an in-depth overview of the computational methodologies used to model the interactions of this compound, with a primary focus on its interaction with Dihydropteroate Synthase (DHPS), a key enzyme in the folate biosynthetic pathway of many microorganisms, and human serum albumin (HSA), which plays a significant role in drug transport and distribution.[1][2][3] While specific experimental data on the theoretical modeling of this compound is limited, this guide leverages established protocols for sulfathiazole and its derivatives to provide a comprehensive framework for studying the acetylated metabolite.
Core Concepts in Theoretical Modeling
Theoretical modeling of drug-receptor interactions primarily relies on two key computational techniques:
-
Molecular Docking: This method predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor (e.g., DHPS or HSA) to form a stable complex.[4][5] The output of a docking simulation includes the binding pose of the ligand in the receptor's active site and a scoring function that estimates the binding affinity, typically expressed in kcal/mol.[4][5]
-
Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure of molecules.[6] In the context of drug design, DFT is employed to optimize the 3D geometry of the ligand and to calculate various molecular properties such as electrostatic potential and molecular orbitals, which are crucial for understanding its reactivity and interaction with the receptor.[6]
Interaction with Dihydropteroate Synthase (DHPS)
Sulfonamides, including sulfathiazole, act as competitive inhibitors of DHPS, an essential enzyme for bacterial folate synthesis.[1] They mimic the natural substrate, p-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydrofolic acid, a precursor for DNA synthesis.[1] It is presumed that this compound, due to its structural similarity, also interacts with the PABA binding site of DHPS.
Quantitative Data from Homologous Compounds
The following table summarizes molecular docking data for sulfathiazole and its derivatives with DHPS, which can serve as a reference for predicting the interaction of this compound.
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Sulfathiazole Derivative | Methicillin-Resistant Staphylococcus Aureus (MRSA) Protein 4TO8 | -7.82 | Val141, His86, His209, His110, His181 | [7] |
| Sulfathiazole Derivative | MRSA Protein 4TO8 | -7.51 | His209, His110, Val141 | [7] |
| Thiazolyl Benzenesulfonamides | Plasmodium falciparum DHPS | -7.1 to -7.9 | Not specified | [8] |
| Sulfamethazine | Plasmodium falciparum DHPS | -5.9 | Not specified | [8] |
| Sulfamethoxazole | Plasmodium falciparum DHPS | -6.1 | Not specified | [8] |
Interaction with Human Serum Albumin (HSA)
Human serum albumin is a major carrier protein in the blood that binds to a wide variety of drugs, influencing their distribution, metabolism, and excretion.[2][3] Understanding the interaction of this compound with HSA is critical for predicting its pharmacokinetic behavior. Computational studies have been employed to analyze the interactions between various drugs and HSA, identifying key binding cavities and interacting residues.[2]
Quantitative Data from Homologous Compounds
The table below presents binding affinity data for several sulfonamides with HSA, providing insights into the potential interaction of this compound.
| Compound | Binding Affinity (kcal/mol) | Primary Binding Site | Key Interacting Residues | Reference |
| Sulfadoxine | -8.6 | Subdomain IB | Not specified | [3] |
| Sulfamethizole | Not specified | Subdomain IB | Not specified | [3] |
| Sulfamerazine | Not specified | Subdomain IB | Not specified | [3] |
| Sulfamonomethoxine | Not specified | Subdomain IB | Not specified | [3] |
| Sulfamethazine | Not specified | Subdomain IB | Not specified | [3] |
| Sulfadimethoxine | Not specified | Subdomain IB | Not specified | [3] |
Experimental Protocols
Molecular Docking Workflow
A generalized workflow for performing molecular docking of this compound with a target protein like DHPS or HSA is outlined below.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Computational Analysis of Interactions Between Drugs and Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating sulfonamides - Human serum albumin interactions: A comprehensive approach using multi-spectroscopy, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Computational Analysis of Sulfonamide-Based Compounds by Molecular Docking and ADME/T in the Inhibition of Acetylcholinesterase (AChE) in Alzhaimer’s Disease [scirp.org]
- 6. Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. researchgate.net [researchgate.net]
Preliminary In Vitro Evaluation of Acetylsulfathiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of acetylsulfathiazole, a primary metabolite of the sulfonamide antibiotic, sulfathiazole. While this compound itself is generally considered to be microbiologically inactive, this guide outlines the standard methodologies for assessing the in vitro antimicrobial and cytotoxic profiles of sulfonamide compounds. The established mechanism of action for the parent compound, sulfathiazole, is detailed as a key biological context. This document is intended to serve as a resource for researchers and professionals in drug development by providing standardized experimental protocols and illustrative data frameworks.
Introduction
Sulfonamides are a class of synthetic antimicrobial agents that inhibit the growth and proliferation of bacteria. Sulfathiazole was a widely used member of this class. Its metabolite, this compound, is the product of N-acetylation in the body. It is crucial to characterize the biological activity of metabolites to understand the overall pharmacological and toxicological profile of a parent drug. Notably, N4-acetylated sulfonamide metabolites are generally recognized as possessing no antimicrobial activity.[1]
This guide focuses on the standard in vitro assays that would be employed to formally evaluate the biological activity of this compound.
Mechanism of Action of the Parent Compound: Sulfathiazole
The antibacterial action of sulfathiazole, and sulfonamides in general, is bacteriostatic. It functions through the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the production of nucleic acids and amino acids necessary for bacterial replication. By acting as a structural analog to para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfathiazole blocks this vital metabolic pathway.
In Vitro Antimicrobial Activity Assessment
While this compound is expected to be inactive, the following protocols for determining the Minimum Inhibitory Concentration (MIC) are standard for evaluating the antimicrobial potential of any compound.
Data Presentation: Antimicrobial Activity
No specific MIC data for this compound has been identified in the reviewed literature, which aligns with the understanding that N4-acetylated metabolites are inactive. For illustrative purposes, the table below shows the kind of data that would be generated from such an evaluation, with hypothetical values for this compound and comparative data for its parent compound against common bacterial strains.
| Compound | Organism | MIC (µg/mL) |
| This compound | Escherichia coli | >1024 (Expected) |
| Staphylococcus aureus | >1024 (Expected) | |
| Sulfathiazole | Escherichia coli | 16-64 |
| Staphylococcus aureus | 8-32 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Test compound (this compound)
-
Positive control antibiotic (e.g., Sulfathiazole)
-
Negative control (broth only)
Procedure:
-
Preparation of Compound Dilutions: A two-fold serial dilution of this compound is prepared in MHB directly in the 96-well plates.
-
Inoculum Preparation: The bacterial culture is adjusted to the turbidity of a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Each well containing the serially diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: A positive control well (bacteria with no compound) and a negative control well (broth only) are included on each plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Identification of Acetylsulfathiazole Derivatives and Analogs
This technical guide provides a comprehensive overview of the methodologies for identifying this compound and its related compounds. This compound, a primary metabolite of the sulfonamide antibiotic sulfathiazole, and its analogs are of significant interest in pharmaceutical and analytical research.[1][2] Accurate identification is crucial for metabolic studies, drug development, and ensuring food and environmental safety.[3]
Core Structures and Chemical Properties
This compound (N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide) is a derivative of sulfathiazole where an acetyl group is attached to the N4-amino group.[2] Its chemical formula is C₁₁H₁₁N₃O₃S₂.[1] Analogs and derivatives may involve modifications to the thiazole ring, the benzene ring, or the acetyl group, leading to a wide range of compounds with varied physicochemical properties and biological activities.
Key Molecular Features:
-
Sulfonamide Core: Essential for its antibacterial activity.
-
Thiazole Ring: A key heterocyclic moiety.
-
p-Acetamidobenzene Group: Differentiates it from the parent compound, sulfathiazole.
Mechanism of Action: The Folic Acid Synthesis Pathway
Like other sulfonamides, this compound's parent compound, sulfathiazole, exerts its bacteriostatic effect by inhibiting bacterial growth.[1][4] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[4][5][6] This enzyme is critical for the synthesis of dihydropteroic acid, a precursor to folic acid, which is essential for bacterial DNA and RNA synthesis.[4] Human cells are unaffected as they obtain folic acid from dietary sources.[4] While the N4-acetyl derivatives themselves do not possess antibacterial activity, their identification is vital in pharmacokinetic and metabolic studies.[5]
Analytical Techniques and Identification Protocols
The identification and quantification of this compound derivatives rely on a combination of chromatographic and spectroscopic techniques. The choice of method often depends on the sample matrix and the required sensitivity.[3]
Chromatographic Methods
Chromatographic techniques are the most common for separating and identifying sulfonamides from complex mixtures.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or fluorescence detectors, is a robust method for the simultaneous analysis of multiple sulfonamides.[3][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique offers superior sensitivity and selectivity, enabling the identification and quantification of trace levels of these compounds.[3][7] It is particularly useful for confirming the identity of analytes.
-
Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective method used for screening and preliminary identification. Visualization can be achieved using reagents like p-dimethylaminobenzaldehyde, which reacts with the free primary amino group of related sulfonamides.[8]
Spectroscopic Methods
Spectroscopic methods are invaluable for structural elucidation and quantitative analysis, especially for solid-state forms.
-
Vibrational Spectroscopy (ATR-IR, NIR, Raman): These techniques are effective for the quantitative analysis of different polymorphic forms of sulfathiazole in mixtures.[9] Near-infrared (NIR) spectroscopy, in particular, has shown high accuracy and robustness.[9]
-
Mass Spectrometry (MS): Provides detailed information on the molecular weight and fragmentation patterns of the compounds, which is crucial for definitive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the precise chemical structure of newly synthesized derivatives.[10]
Other Identification Methods
-
Bratton-Marshall (B-M) Reaction: This colorimetric method involves diazotization of the primary amino group, followed by coupling with an amine to produce a highly colored compound that can be measured spectrophotometrically.[8] It is a foundational technique for sulfonamide detection.
-
X-Ray Powder Diffraction (XRPD): XRPD patterns are characteristic for each crystalline compound and can be used for the unambiguous identification of different sulfonamides and their polymorphs.[11]
Quantitative Data Summary
The performance of various analytical techniques for the quantitative analysis of sulfathiazole polymorphs is summarized below.
| Analytical Method | Analyte (Polymorph) | RMSEP (%) | Key Advantages |
| ATR-IR Spectroscopy | Form I | 5.0 | Direct sample analysis |
| Form III | 5.1 | ||
| Form V | 4.5 | ||
| Near-Infrared (NIR) Spectroscopy | Form I | 2.0 | Highest accuracy , robust, non-destructive, "in-bottle" sampling |
| Form III | 2.9 | ||
| Form V | 2.8 | ||
| Raman Spectroscopy | Form I | 3.5 | High chemical specificity |
| Form III | 4.1 | ||
| Form V | 3.6 | ||
| Data sourced from a study on the quantitative analysis of sulfathiazole polymorphs in ternary mixtures.[9] RMSEP: Root Mean Square Error of Prediction. |
Detailed Experimental Protocols
Protocol: Sample Extraction from Animal Feed
This protocol is adapted for the extraction of sulfonamides for subsequent HPLC analysis.[7]
-
Homogenization: Weigh 5g of a homogenized feed sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of an extraction solvent mixture (e.g., ethyl acetate/methanol/acetonitrile 50:25:25 v/v/v).[7]
-
Vortexing & Sonication: Vortex the mixture for 1 minute, followed by ultrasonication for 15 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the remaining pellet and combine the supernatants.
-
Evaporation: Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for injection into the HPLC system.
Protocol: Synthesis of a Sulfathiazole Derivative
This protocol describes a general method for synthesizing N-substituted sulfathiazole derivatives.[12]
-
Reactant Preparation: Dissolve the starting amine (e.g., 4-(4'-nitrophenyl)thiazol-2-amine) (4 mmol) and a substituted benzenesulfonyl chloride (4 mmol) in 40 mL of methanol.
-
Base Addition: Add pyridine (3 mL) to the mixture to act as an acid scavenger.[12][13]
-
Reaction: Stir the reaction mixture at room temperature (25°C) for 24 hours.[12] Monitor the reaction's progress using TLC with an appropriate solvent system (e.g., ethyl acetate/n-hexane).[12]
-
Precipitation: Upon completion, pour the reaction mixture into crushed ice.
-
Acidification & Filtration: Acidify the mixture with 10% hydrochloric acid to precipitate the product. Filter the resulting solid and wash it with cold water.
-
Drying & Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
References
- 1. CAS 127-76-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C11H11N3O3S2 | CID 67183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ymerdigital.com [ymerdigital.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantitative analysis of sulfathiazole polymorphs in ternary mixtures by attenuated total reflectance infrared, near-infrared and Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Laboratory-Scale Synthesis of Acetylsulfathiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of acetylsulfathiazole, an important intermediate in the production of the sulfonamide antibiotic, sulfathiazole.
Introduction
This compound, chemically known as N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide, is the N-acetylated form of sulfathiazole.[1] The synthesis is a crucial step in the manufacturing of sulfathiazole and involves the condensation of p-acetamidobenzenesulfonyl chloride with 2-aminothiazole.[2] This protocol outlines a common and effective method for its preparation in a laboratory setting.
Data Summary
The following table summarizes key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material 1 | p-Acetamidobenzenesulfonyl chloride | [2] |
| Starting Material 2 | 2-Aminothiazole | [2] |
| Solvent | Pyridine, Tetrahydrofuran | [3] |
| Reaction Time | 6 hours | [3] |
| Reaction Temperature | 20°C | [3] |
| Yield | 88-91% | [4] |
| Melting Point | 250-254°C | [4] |
| Appearance | Light-yellow product | [4] |
Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
p-Acetamidobenzenesulfonyl chloride
-
2-Aminothiazole[2]
-
Tetrahydrofuran (THF, anhydrous)[3]
-
Hydrochloric acid (0.5 M)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers
-
pH paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole in a mixture of anhydrous tetrahydrofuran and anhydrous pyridine.[3]
-
Addition of Reactant: While stirring the solution at room temperature (20°C), slowly add p-acetamidobenzenesulfonyl chloride to the reaction mixture.[3]
-
Reaction: Continue stirring the reaction mixture at room temperature for 6 hours.[3] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Precipitation: To the resulting residue, add 0.5 M hydrochloric acid. This will cause a precipitate of crude this compound to form.[3]
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel.[4] Wash the crude product with distilled water to remove any remaining impurities.[4]
-
Drying: Dry the purified light-yellow product in a vacuum desiccator overnight.[4] The expected melting point of the final product is between 250-254°C.[4]
Visualizations
Diagram of the this compound Synthesis Workflow
Caption: A flowchart illustrating the key steps in the laboratory synthesis of this compound.
References
Application Note: High-Performance Liquid Chromatography Method for the Determination of Acetylsulfathiazole
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Acetylsulfathiazole. The protocols provided are intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is the N4-acetylated metabolite of sulfathiazole, a sulfonamide antibiotic. Monitoring its concentration in various matrices is crucial for pharmacokinetic, pharmacodynamic, and quality control studies. This document outlines a reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound. The method is simple, precise, and accurate for its intended purpose.
Principle
The method employs reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of an organic solvent and an aqueous buffer allows for the elution of the analyte. Detection is achieved by monitoring the UV absorbance at a specific wavelength, which provides a quantitative measure of the this compound concentration.
Experimental Protocols
Method 1: Isocratic RP-HPLC with UV Detection
This protocol describes a common isocratic method suitable for the analysis of this compound in bulk drug substances and simple formulations.
1. Equipment and Materials
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
2. Preparation of Solutions
-
Mobile Phase (Acetonitrile:Methanol:0.01M Potassium Dihydrogen Phosphate, 50:25:25, v/v/v):
-
Prepare a 0.01M potassium dihydrogen phosphate solution by dissolving 1.36 g of KH2PO4 in 1000 mL of deionized water.
-
Adjust the pH of the phosphate buffer to a suitable value (e.g., 3.0) with orthophosphoric acid.
-
Mix 500 mL of acetonitrile, 250 mL of methanol, and 250 mL of the 0.01M potassium dihydrogen phosphate buffer.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and dilute to the mark with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 2-10 µg/mL)[1].
-
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.01M Potassium Dihydrogen Phosphate (50:25:25, v/v/v)[1] |
| Flow Rate | 1.2 mL/min[1] |
| Detection Wavelength | 260 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 8 minutes[1] |
4. Sample Preparation
-
Bulk Drug: Accurately weigh a quantity of the bulk drug powder, dissolve it in the mobile phase, and dilute to a known concentration within the calibration range.
-
Pharmaceutical Dosage Forms (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a known amount of this compound to a volumetric flask.
-
Add a suitable volume of mobile phase and sonicate to dissolve the active ingredient.
-
Dilute to the mark with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.
-
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Data Presentation
Table 1: Comparison of HPLC Methods for Sulfonamide Analysis
| Parameter | Method 1 (Acetylsulfisoxazole)[1] | Method 2 (Sulfathiazole)[2] | Method 3 (General Sulfonamides)[3] |
| Analyte(s) | Acetylsulfisoxazole | Sulfathiazole | Various Active Substances |
| Column | Not Specified | C18 | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Acetonitrile:0.01M KH2PO4 (25:50:25 v/v) | 2% Acetic Acid/Acetonitrile (60:40 v/v) | A: 0.1% Phosphoric or Formic Acid, B: Acetonitrile (Isocratic or Gradient) |
| Flow Rate | 1.2 mL/min | Not Specified | 1.0 mL/min |
| Detection | PDA at 260 nm | Fluorimetric (with pre-column derivatization using fluorescamine) | UV (220 - 340 nm) |
| Linearity Range | 2-10 µg/mL | Not Specified | Not Specified |
| Sample Matrix | Blood | Honey | Formulated Products |
Visualizations
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: Key parameters in HPLC method development for this compound.
References
Application of Acetylsulfathiazole in Microbiological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylsulfathiazole is a sulfonamide antibiotic, a derivative of sulfathiazole.[1][2] Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the bacterial synthesis of folic acid.[3][4][5] As bacteria are unable to utilize exogenous folate, the inhibition of this pathway disrupts the production of essential precursors for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect.[4][6][7] this compound is also known as a primary metabolite of sulfathiazole.[2]
These application notes provide detailed protocols for evaluating the antimicrobial activity of this compound using standard microbiological assays, including the determination of Minimum Inhibitory Concentration (MIC) and the disk diffusion method.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides, including this compound, exert their antimicrobial effect by acting as structural analogs of para-aminobenzoic acid (PABA), a key substrate for dihydropteroate synthase (DHPS) in the folic acid synthesis pathway.[3][4][5][8] By competitively binding to the active site of DHPS, this compound blocks the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroic acid.[9][10] This inhibition halts the production of tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, ultimately arresting bacterial growth.[3]
Experimental Protocols
The following are standardized protocols for assessing the in vitro antimicrobial activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and dilute it further in CAMHB to the highest desired concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound solution in the 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial inoculum. Include a positive growth control (no antibiotic) and a negative sterility control (no bacteria).
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
This compound-impregnated disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum (prepared to a 0.5 McFarland standard)
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation of MHA Plate: Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of the MHA plate to create a lawn of bacteria.
-
Application of Disks: Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate. Ensure firm contact between the disk and the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established guidelines for sulfonamides.
References
- 1. GSRS [precision.fda.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. This compound | C11H11N3O3S2 | CID 67183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. microchemlab.com [microchemlab.com]
- 8. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Synthetic Acetylsulfathiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of synthetic N-acetylsulfathiazole. The described techniques are essential for obtaining high-purity acetylsulfathiazole, a critical intermediate in the synthesis of the antimicrobial agent sulfathiazole, suitable for research and pharmaceutical development.
Introduction
N-acetylsulfathiazole is a key intermediate in the synthesis of sulfathiazole, an effective sulfonamide antibiotic. The purity of this compound directly impacts the quality and safety of the final active pharmaceutical ingredient (API). This document outlines three common and effective laboratory-scale purification techniques: recrystallization, column chromatography, and preparative thin-layer chromatography (TLC). Each method's principles, protocols, and expected outcomes are detailed to guide researchers in selecting the most appropriate technique for their specific needs.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical quantitative data expected from the purification of a crude synthetic this compound sample. These values are representative and may vary based on the initial purity of the crude material and specific experimental conditions.
| Purification Technique | Starting Purity (Crude) | Final Purity | Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | ~85-90% | >99% | 75-85% | Scalable, cost-effective, yields highly pure crystalline product. | Potential for product loss in mother liquor, solvent selection can be challenging. |
| Column Chromatography | ~85-90% | >98% | 60-75% | Good for separating complex mixtures, adaptable to various scales. | More time-consuming, requires larger volumes of solvent, potential for sample loss on the column. |
| Preparative TLC | ~85-90% | >97% | 40-60% | Rapid for small quantities, good for isolating minor components. | Limited to small sample sizes (mg scale), lower yield, more labor-intensive per unit of product. |
Experimental Protocols
Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.
Protocol:
-
Solvent Selection:
-
Place a small amount of crude this compound (10-20 mg) in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture) at room temperature. A suitable solvent should dissolve the compound poorly at room temperature but well upon heating.
-
Heat the mixture gently. If the compound dissolves, allow it to cool to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a good solvent.
-
For this compound, a mixture of ethanol and water is often effective.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal (e.g., Darco) to the hot solution.
-
Boil the solution for a few minutes. The activated charcoal will adsorb colored impurities.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and activated charcoal. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process, promoting the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.
-
Purification by Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.
Protocol:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60-120 mesh) is a common choice for the purification of moderately polar compounds like this compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for this compound. A common starting point is a gradient of ethyl acetate in hexane.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Secure a chromatography column vertically and add a small plug of cotton or glass wool at the bottom.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly, ensuring an evenly packed column without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Add the mobile phase to the top of the column and begin elution.
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
If a solvent gradient is used, gradually increase the polarity of the mobile phase to elute the more strongly adsorbed components.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Purification by Preparative Thin-Layer Chromatography (TLC)
Preparative TLC is a useful method for purifying small quantities of a compound. It operates on the same principles as analytical TLC but on a larger scale.
Protocol:
-
Plate and Solvent System Selection:
-
Use a preparative TLC plate with a thicker layer of silica gel (e.g., 1-2 mm).
-
Determine the optimal mobile phase using analytical TLC, aiming for good separation between this compound and its impurities.
-
-
Sample Application:
-
Dissolve the crude this compound in a small amount of a volatile solvent.
-
Carefully apply the solution as a narrow band along the origin line of the preparative TLC plate. Allow the solvent to evaporate completely between applications.
-
-
Development:
-
Place the plate in a developing chamber containing the chosen mobile phase.
-
Allow the solvent front to ascend the plate until it is close to the top.
-
-
Visualization and Isolation:
-
Remove the plate from the chamber and allow the solvent to evaporate.
-
Visualize the separated bands under UV light (if the compound is UV-active).
-
Carefully scrape the silica gel containing the band corresponding to this compound from the plate.
-
-
Extraction:
-
Place the collected silica gel in a small flask.
-
Add a polar solvent in which this compound is highly soluble (e.g., methanol or acetone) and swirl to extract the compound.
-
Filter the mixture to remove the silica gel.
-
Repeat the extraction process with fresh solvent to ensure complete recovery.
-
-
Product Recovery:
-
Combine the filtrates and remove the solvent using a rotary evaporator or by blowing a gentle stream of nitrogen over the solution to yield the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for column chromatography purification of this compound.
Caption: Workflow for preparative TLC purification of this compound.
Application Notes and Protocols for the Use of Acetylsulfathiazole as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylsulfathiazole, the N4-acetylated metabolite of the sulfonamide antibiotic sulfathiazole, is a critical reference standard in pharmaceutical analysis.[1] Its primary application lies in the quantitative and qualitative analysis of sulfathiazole and related compounds, particularly in the context of impurity profiling and pharmacokinetic studies. As a well-characterized chemical entity, this compound reference standards are available from various commercial suppliers, including isotopically labeled versions (e.g., N-Acetylsulfathiazole-D4) for use in mass spectrometry-based assays.[2][3]
These application notes provide detailed protocols for the use of this compound as a reference standard in two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible (UV-Vis) Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV) Method
Application:
This method is suitable for the quantification of this compound as an impurity in sulfathiazole drug substances or for its determination in biological matrices as a metabolite. The protocol outlines the procedure for creating a calibration curve using an this compound reference standard to determine the concentration of the analyte in a sample.
Experimental Protocol:
1. Materials and Reagents:
-
This compound Reference Standard
-
Sulfathiazole sample (for impurity testing)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
3. Chromatographic Conditions:
-
Mobile Phase: Water:Methanol:Glacial Acetic Acid (750:249:1, v/v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm[4]
-
Injection Volume: 20 µL
4. Preparation of Standard Solutions:
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 25 µg/mL.
5. Preparation of Sample Solution (for impurity testing of sulfathiazole):
-
Accurately weigh approximately 50 mg of the sulfathiazole sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Analysis Procedure:
-
Inject the working standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Data Presentation:
The following tables present typical validation data for a method of this nature.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1.0 | 55,234 |
| 2.5 | 138,085 |
| 5.0 | 276,170 |
| 10.0 | 552,340 |
| 15.0 | 828,510 |
| 20.0 | 1,104,680 |
| 25.0 | 1,380,850 |
| Regression Equation | y = 55234x - 12.5 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Precision and Accuracy Data for this compound
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (Recovery %) |
| 5.0 | 0.85 | 1.25 | 99.5 |
| 15.0 | 0.65 | 1.10 | 100.2 |
| 25.0 | 0.50 | 0.95 | 99.8 |
Experimental Workflow (HPLC-UV Analysis):
References
- 1. This compound | C11H11N3O3S2 | CID 67183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Determining Bacterial Susceptibility to Acetylsulfathiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylsulfathiazole is a sulfonamide antibiotic that inhibits bacterial growth by interfering with folic acid synthesis.[1] As with other sulfonamides, it acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid, a crucial component for bacterial growth and replication.[2][3] This document provides detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standardized methods such as broth microdilution, agar dilution, and disk diffusion. Adherence to these protocols is critical for obtaining accurate and reproducible data.
It is important to note that while standardized methods for sulfonamide susceptibility testing are well-established, specific interpretive criteria (i.e., breakpoints for Susceptible, Intermediate, and Resistant categories) for this compound are not currently published by major standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6] In the absence of specific breakpoints, researchers may consider using breakpoints for other sulfonamides as a reference, alongside wild-type cutoff values (ECOFFs) if available, or establish their own interpretive criteria based on pharmacokinetic/pharmacodynamic (PK/PD) data and clinical outcomes.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (PABA).[2] Bacteria synthesize their own folic acid, and PABA is a key substrate in this pathway. This compound competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS), preventing the conversion of PABA to dihydrofolic acid.[2][3] This blockade of the folic acid synthesis pathway ultimately inhibits the production of essential nucleic acids and amino acids, leading to a bacteriostatic effect.[2]
References
- 1. EUCAST: What to do when there are no breakpoints? [eucast.org]
- 2. Determination of Disk Diffusion and MIC Quality Control Guidelines for GSK2140944, a Novel Bacterial Type II Topoisomerase Inhibitor Antimicrobial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nih.org.pk [nih.org.pk]
- 5. EUCAST: When there are no breakpoints? [eucast.org]
- 6. EUCAST: Clinical Breakpoint Tables [eucast.org]
Application Notes and Protocols for Formulating Acetylsulfathiazole for In Vivo Research Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylsulfathiazole is a sulfonamide antibiotic, a derivative of sulfathiazole.[1][2] Like many sulfonamides, it exhibits poor aqueous solubility, which presents a significant challenge for in vivo studies due to potentially low and variable oral bioavailability.[3][4][5] Proper formulation is therefore critical to ensure consistent and reliable drug exposure in animal models.
These application notes provide detailed protocols for formulating this compound for both oral and parenteral administration in preclinical research. The focus is on creating simple, reproducible formulations suitable for early-stage in vivo efficacy and pharmacokinetic studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug is fundamental to developing a successful formulation.[6]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O₃S₂ | [7] |
| Molecular Weight | 297.36 g/mol | [7] |
| Appearance | White crystalline powder | [8] |
| Solubility | >44.6 µg/mL (at pH 7.4) | [1] |
| Practically insoluble in water | [8] | |
| Soluble in dilute aqueous acids and bases | [8][9] |
Formulation Strategies for Poorly Soluble Drugs
Several strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound.[3][6][10] Common approaches include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[3][5]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can significantly increase solubility.[][12]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can enhance solubility.[]
-
Suspensions: Creating a uniform suspension of the drug in a suitable vehicle is a common approach for oral administration.[13]
-
Lipid-based Formulations: These can improve absorption by presenting the drug in a solubilized state.[3][4]
For the purposes of these protocols, we will focus on the two most direct and widely used methods for preclinical studies: a suspension for oral administration and a pH-adjusted solution for parenteral administration.
Experimental Protocols
Protocol 1: Preparation of an this compound Suspension for Oral Gavage
Oral gavage is a standard method for precise oral dosing in rodents.[14][15] This protocol details the preparation of a simple, uniform suspension.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (or Carboxymethylcellulose, CMC) and 0.1% (v/v) Polysorbate 80 (Tween 80) in sterile water.[13][16]
-
Sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Methodology:
-
Vehicle Preparation:
-
To prepare 100 mL of the vehicle, weigh 0.5 g of methylcellulose and add it to approximately 50 mL of hot sterile water while stirring.
-
Allow the mixture to cool to room temperature, which will facilitate the complete dissolution of the methylcellulose.
-
Add 0.1 mL of Polysorbate 80 and mix thoroughly.
-
Bring the final volume to 100 mL with sterile water and continue to stir until a clear, homogenous solution is formed.
-
-
Suspension Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be dosed. It is advisable to prepare a slight overage (e.g., 10-20%) to account for transfer losses.
-
Weigh the calculated amount of this compound powder.
-
Place the powder in a mortar and add a small volume of the prepared vehicle to form a smooth, uniform paste. This initial wetting step is crucial for preventing clumping.[13]
-
Gradually add the remaining vehicle to the paste while continuously triturating with the pestle.
-
Transfer the mixture to a beaker containing a magnetic stir bar.
-
Rinse the mortar and pestle with a small amount of the remaining vehicle and add it to the beaker to ensure a complete transfer of the drug.
-
Stir the suspension continuously on a magnetic stirrer at a moderate speed to maintain homogeneity.
-
-
Administration:
Data Presentation: Example Dosing Calculations for Oral Suspension
| Parameter | Example Value |
| Animal Weight | 25 g |
| Desired Dose | 50 mg/kg |
| Dosing Volume | 10 mL/kg |
| Concentration of Suspension | 5 mg/mL |
| Volume to Administer | 0.25 mL |
Protocol 2: Preparation of a pH-Adjusted this compound Solution for Parenteral Injection
For parenteral routes (e.g., intravenous, intraperitoneal), a true solution is required to prevent embolism and ensure immediate bioavailability. Given that sulfonamides are soluble in alkaline solutions, pH adjustment is an effective strategy.[9][17][18]
Materials:
-
This compound powder
-
Sterile Water for Injection, USP
-
Sodium Hydroxide (NaOH) solution (e.g., 0.1 N or 1 N), for pH adjustment.[19][20]
-
Hydrochloric Acid (HCl) solution (e.g., 0.1 N or 1 N), for pH adjustment.[20]
-
Sterile vials
-
pH meter
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (e.g., 0.22 µm)
Methodology:
-
Solubilization and pH Adjustment:
-
Calculate and weigh the required amount of this compound.
-
Add the powder to a beaker containing a volume of Sterile Water for Injection slightly less than the final target volume.
-
While stirring, slowly add the NaOH solution dropwise to the suspension.[19] The powder should begin to dissolve as the pH increases.
-
Monitor the pH of the solution continuously using a calibrated pH meter.[21]
-
Continue adding NaOH until the this compound is completely dissolved. The target pH will likely be in the alkaline range (e.g., pH 9-10.5), which is a common range for parenteral sulfonamide formulations.[17]
-
If the pH overshoots the desired range, it can be carefully back-titrated with the HCl solution.
-
-
Final Preparation and Sterilization:
-
Once the drug is fully dissolved and the target pH is stable, add Sterile Water for Injection to reach the final desired volume.
-
To ensure sterility for injection, filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Considerations:
-
The final pH of the formulation must be physiologically tolerable for the chosen route of administration to minimize irritation and tissue damage.[17]
-
The stability of the solution at the final pH should be confirmed, especially if it is to be stored before use.
-
Data Presentation: Solubility of Sulfonamides at Different pH Values
| pH | Solubility of this compound | General Trend |
| Acidic (e.g., < 4) | Increased solubility | [8][22] |
| Neutral (e.g., ~7) | Low solubility | [1][23] |
| Alkaline (e.g., > 9) | Increased solubility | [9][17] |
Visualization of Workflows
Workflow for Oral Suspension Preparation
Caption: Workflow for preparing an this compound oral suspension.
Workflow for Parenteral Solution Preparation
Caption: Workflow for preparing a pH-adjusted parenteral solution.
Decision Logic for Formulation Selection
Caption: Decision tree for selecting the appropriate formulation protocol.
Analytical Verification
It is crucial to verify the concentration of the final formulation. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the quantification of sulfonamides in various matrices.[24][25]
Key Steps for HPLC Analysis:
-
Sample Preparation: Dilute the formulation to a concentration within the linear range of the calibration curve using a suitable mobile phase.
-
Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection is commonly employed for sulfonamides, typically in the range of 254-270 nm.
-
Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.
Conclusion
The protocols outlined provide robust and straightforward methods for formulating this compound for in vivo research. For oral studies, a simple suspension in a methylcellulose-based vehicle is recommended. For parenteral administration, a pH-adjusted solution offers a reliable method to achieve complete solubilization. Adherence to these protocols, combined with analytical verification of the final formulation, will help ensure accurate and reproducible results in preclinical studies.
References
- 1. This compound | C11H11N3O3S2 | CID 67183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN104288773A - Preparation method of external sulfanilamide drug, external sulfanilamide drug and application of external sulfanilamide drug - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. benchchem.com [benchchem.com]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. US3288675A - Parenteral sulfonamide compositions and processes - Google Patents [patents.google.com]
- 18. ldh.la.gov [ldh.la.gov]
- 19. reddit.com [reddit.com]
- 20. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 21. gov.nl.ca [gov.nl.ca]
- 22. researchgate.net [researchgate.net]
- 23. iupac.github.io [iupac.github.io]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Spectroscopic Analysis of Acetylsulfathiazole: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the precise structural elucidation and characterization of pharmaceutical compounds are paramount. This document provides detailed application notes and protocols for the spectroscopic analysis of acetylsulfathiazole using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This compound, a sulfonamide antibiotic, is a metabolite of sulfathiazole. Its chemical structure, N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide, can be definitively characterized using a combination of modern spectroscopic techniques. These methods provide complementary information regarding the compound's molecular structure, functional groups, and mass.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
Note: The following are predicted chemical shifts based on data from closely related structural analogs. Actual experimental values may vary slightly depending on the solvent and experimental conditions.
| ¹H NMR | Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Protons | Acetyl (CH₃) | ~2.1 | s | - |
| Phenyl (2H) | ~7.6 | d | ~8.5 | |
| Phenyl (2H) | ~7.8 | d | ~8.5 | |
| Thiazole (1H) | ~6.8 | d | ~4.5 | |
| Thiazole (1H) | ~7.2 | d | ~4.5 | |
| Amide (NH) | ~10.2 | s | - | |
| Sulfonamide (NH) | ~12.5 | s | - |
| ¹³C NMR | Assignment | Chemical Shift (δ) ppm |
| Carbons | Acetyl (CH₃) | ~24.5 |
| Phenyl (C) | ~118 | |
| Phenyl (CH) | ~128 | |
| Phenyl (C) | ~138 | |
| Phenyl (C-SO₂) | ~140 | |
| Thiazole (CH) | ~108 | |
| Thiazole (CH) | ~137 | |
| Thiazole (C-N) | ~168 | |
| Carbonyl (C=O) | ~169 |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | **Characteristic Absorption (cm⁻¹) ** |
| N-H (Amide) | Stretching | 3250 - 3350 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Amide I) | Stretching | 1680 - 1700 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1310 - 1340 |
| S=O (Sulfonyl) | Symmetric Stretching | 1140 - 1160 |
| S-N (Sulfonamide) | Stretching | 895 - 915 |
Table 3: Mass Spectrometry (MS) Data
| Technique | Parameter | Value (m/z) |
| LC-MS (ESI+) | Precursor [M+H]⁺ | 298.0315 |
| Top 5 Peaks | 298.0319, 299.0345, 300.0271, 198.0218, 199.0242 | |
| GC-MS (EI) | Top 3 Peaks | 43, 79, 134 |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 8-16.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024 or more depending on sample concentration.
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.
-
Infrared (IR) Spectroscopy Protocol
Objective: To identify the functional groups present in this compound using Fourier Transform Infrared (FTIR) spectroscopy.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Continue grinding until a fine, homogeneous powder is obtained.
-
Transfer the powder to the pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum to subtract atmospheric and instrumental interferences.
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.
-
Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (optional, for LC-MS)
-
LC-MS or GC-MS system
Procedure (LC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation in positive ion mode.
-
Instrumentation Setup:
-
Set up the liquid chromatograph with an appropriate column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Set up the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Typical ESI source parameters: capillary voltage 3-4 kV, cone voltage 20-40 V, source temperature 100-150 °C, desolvation temperature 300-400 °C.
-
-
Data Acquisition:
-
Inject the sample into the LC-MS system.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).
-
If desired, perform tandem MS (MS/MS) experiments by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID) to obtain a fragmentation spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for each spectroscopic technique.
Application Notes & Protocols: Development of Drug Delivery Systems for Acetylsulfathiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acetylsulfathiazole is a sulfonamide antibiotic, a metabolite of sulfathiazole, utilized for its antibacterial properties.[1][2] A primary challenge in its formulation is its low aqueous solubility, which can impact bioavailability and therapeutic efficacy.[3] Furthermore, its short half-life necessitates frequent dosing to maintain therapeutic concentrations.[2] Advanced drug delivery systems offer a promising approach to overcome these limitations by enhancing solubility and providing controlled, sustained release.
These application notes describe a hypothetical controlled-release drug delivery system for this compound using a polymer-clay nanocomposite. This system is designed to improve the dissolution of this compound and prolong its release, thereby potentially improving patient compliance and therapeutic outcomes. The following sections provide detailed experimental protocols, data presentation in tabular format, and workflow visualizations to guide researchers in the development and characterization of such a system.
I. Proposed Drug Delivery System: this compound-Loaded Polymer-Clay Nanocomposite
To address the challenges of low solubility and short half-life, a polymer-clay nanocomposite system is proposed. This system will utilize montmorillonite (MMT) clay to enhance the solubility of this compound via intercalation and a biodegradable polymer matrix to control the release of the drug.
Rationale:
-
Solubility Enhancement: Montmorillonite clay has a layered structure that can intercalate drug molecules, increasing their effective surface area and improving dissolution rates.
-
Controlled Release: A biodegradable polymer matrix, such as polylactic-co-glycolic acid (PLGA), can be used to encapsulate the drug-clay complex, providing a sustained release profile.
II. Experimental Protocols
A. Preparation of this compound-Montmorillonite (AST-MMT) Complex
Objective: To intercalate this compound into the layers of montmorillonite clay to improve its solubility.
Materials:
-
This compound powder
-
Montmorillonite (MMT) clay
-
Acetone
-
Magnetic stirrer
-
Rotary evaporator
-
Laboratory oven
Protocol:
-
Dissolve 0.5 g of this compound in 100 mL of acetone.
-
Disperse 2.5 g of MMT into the this compound solution.
-
Stir the suspension at room temperature for 24 hours using a magnetic stirrer.
-
Evaporate the acetone at 40°C using a rotary evaporator to obtain a solid residue.
-
Dry the resulting AST-MMT complex in a laboratory oven at 37°C until a constant weight is achieved.
-
Store the dried complex in a desiccator.
B. Formulation of this compound-Loaded Polymer-Clay Nanocomposite Microspheres
Objective: To encapsulate the AST-MMT complex within a biodegradable polymer to achieve controlled release.
Materials:
-
AST-MMT complex
-
Polylactic-co-glycolic acid (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Homogenizer
-
Magnetic stirrer
-
Centrifuge
-
Freeze-dryer
Protocol:
-
Dissolve 100 mg of the AST-MMT complex and 400 mg of PLGA in 5 mL of dichloromethane to form the organic phase.
-
Prepare a 1% w/v aqueous solution of polyvinyl alcohol (PVA) to be used as the aqueous phase.
-
Add the organic phase to 50 mL of the aqueous phase while homogenizing at 10,000 rpm for 5 minutes to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for 4 hours to allow for solvent evaporation and microsphere hardening.
-
Collect the microspheres by centrifugation at 8,000 rpm for 10 minutes.
-
Wash the collected microspheres three times with deionized water to remove residual PVA.
-
Freeze-dry the microspheres to obtain a free-flowing powder.
-
Store the microspheres at 4°C.
C. Characterization of the Nanocomposite Microspheres
1. Drug Loading and Encapsulation Efficiency
Objective: To determine the amount of this compound successfully encapsulated within the microspheres.
Protocol:
-
Accurately weigh 10 mg of the dried microspheres.
-
Dissolve the microspheres in 1 mL of a suitable solvent (e.g., dichloromethane) to break them open.
-
Evaporate the solvent and redissolve the residue in 10 mL of a solvent in which this compound is soluble (e.g., acetone).
-
Determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:
-
Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
2. Particle Size and Zeta Potential Analysis
Objective: To determine the size distribution and surface charge of the microspheres.
Protocol:
-
Disperse a small amount of the microspheres in deionized water.
-
Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.
3. In Vitro Drug Release Study
Objective: To evaluate the release profile of this compound from the nanocomposite microspheres over time.
Protocol:
-
Disperse a known amount of microspheres (e.g., 20 mg) in a known volume of release medium (e.g., 50 mL of phosphate-buffered saline, pH 7.4).
-
Place the dispersion in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
III. Data Presentation
The following tables present hypothetical data that could be obtained from the characterization experiments described above.
Table 1: Physicochemical Properties of this compound-Loaded Nanocomposite Microspheres
| Formulation Code | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| AST-NC-01 | 4.8 ± 0.3 | 96.0 ± 5.2 | 250 ± 15 | 0.21 ± 0.03 | -15.2 ± 1.8 |
| AST-NC-02 | 9.5 ± 0.6 | 95.0 ± 4.8 | 280 ± 20 | 0.25 ± 0.04 | -18.5 ± 2.1 |
| AST-NC-03 | 14.0 ± 0.9 | 93.3 ± 6.1 | 310 ± 18 | 0.28 ± 0.05 | -20.1 ± 2.5 |
Table 2: In Vitro Cumulative Release of this compound from Nanocomposite Microspheres
| Time (hours) | Formulation AST-NC-01 (%) | Formulation AST-NC-02 (%) | Formulation AST-NC-03 (%) |
| 1 | 5.2 ± 0.8 | 4.5 ± 0.6 | 3.8 ± 0.5 |
| 4 | 15.8 ± 1.2 | 12.1 ± 1.0 | 9.7 ± 0.9 |
| 8 | 28.4 ± 2.1 | 22.6 ± 1.8 | 18.2 ± 1.5 |
| 12 | 40.1 ± 2.5 | 31.5 ± 2.2 | 25.9 ± 2.0 |
| 24 | 65.7 ± 3.4 | 55.3 ± 3.1 | 48.6 ± 2.8 |
| 48 | 88.2 ± 4.1 | 79.8 ± 3.9 | 72.4 ± 3.5 |
| 72 | 95.1 ± 3.8 | 90.2 ± 4.2 | 85.3 ± 4.0 |
IV. Visualization of Experimental Workflows
Caption: Workflow for the preparation of this compound-loaded nanocomposite microspheres.
Caption: Workflow for the characterization of this compound-loaded microspheres.
References
Application Notes and Protocols for the Quantitative Analysis of Acetylsulfathiazole in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the quantitative analysis of acetylsulfathiazole, a primary metabolite of the antimicrobial agent sulfathiazole, in various biological matrices. The methodologies outlined below are essential for pharmacokinetic, toxicokinetic, and drug metabolism studies.
Introduction
This compound is the N4-acetylated metabolite of sulfathiazole. Its quantification in biological matrices such as plasma, serum, and urine is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug. This document details established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, along with appropriate sample preparation methods.
Sample Preparation: A Critical First Step
The complexity of biological matrices necessitates a robust sample preparation strategy to remove interfering substances and concentrate the analyte of interest.[1] The choice of method depends on the analytical technique, the required sensitivity, and the nature of the biological matrix.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples.[2] It is often employed before HPLC analysis.
Protocol for Protein Precipitation:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 200 µL of a precipitating agent such as ice-cold acetonitrile or methanol.[3]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analyte of interest.
-
The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.
Logical Workflow for Protein Precipitation
Caption: Workflow for Protein Precipitation.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[4]
Protocol for Liquid-Liquid Extraction:
-
To 1 mL of urine or plasma sample in a screw-cap tube, add a suitable internal standard.
-
Adjust the pH of the sample as needed to ensure the analyte is in a neutral form for efficient extraction into the organic phase.
-
Add 5 mL of an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).[5]
-
Cap the tube and vortex for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[5]
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for analysis.
Workflow for Liquid-Liquid Extraction
Caption: Workflow for Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide cleaner extracts and higher concentration factors compared to LLE.[6]
Protocol for Solid-Phase Extraction:
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.
-
Loading: Load the pre-treated biological sample (e.g., diluted urine) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute the analyte of interest with a small volume (e.g., 1-2 mL) of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
General Workflow for Solid-Phase Extraction
Caption: General Workflow for Solid-Phase Extraction.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is based on the separation of this compound from other matrix components on a reversed-phase HPLC column, followed by detection using a UV detector. The following protocol is adapted from a method for the analysis of sulfisoxazole and its N4-acetyl metabolite.[3]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase: A mixture of methanol and a suitable buffer (e.g., 0.01 M sodium acetate, pH 4.7) in a 32:68 (v/v) ratio.[3]
-
Flow Rate: 1.2 mL/min.[3]
-
Detection Wavelength: 254 nm.[3]
-
Internal Standard: N4-acetylsulfamethoxazole can be used as an internal standard.[3]
-
Procedure:
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound into the blank biological matrix.
-
Prepare the biological samples using one of the methods described above (PPT, LLE, or SPE).
-
Inject a fixed volume (e.g., 20 µL) of the prepared samples, calibration standards, and quality controls into the HPLC system.
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quantitative Data Summary (HPLC)
| Parameter | Biological Matrix | Value | Reference |
| Linearity Range | Plasma, Urine | 0.05 - 200 mg/L | [3] |
| Detection | UV | 254 nm | [3] |
| Internal Standard | N/A | N4-acetylsulfamethoxazole | [3] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the quantification of drugs and their metabolites in complex biological matrices.[7]
Experimental Protocol:
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A suitable C18 or phenyl-hexyl column.[8]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI), to be optimized for this compound.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. These transitions need to be determined by infusing a standard solution of the analyte.
-
-
Procedure:
-
Develop an LC-MS/MS method by optimizing the chromatographic and mass spectrometric parameters for this compound.
-
Prepare samples using a suitable extraction method (PPT, LLE, or SPE).
-
Analyze the samples using the developed LC-MS/MS method.
-
Quantify the analyte based on the peak area ratios of the analyte to the internal standard.
-
Quantitative Data Summary (LC-MS/MS - Representative for Sulfonamides)
| Parameter | Biological Matrix | Value | Reference |
| Linearity Range | Urine | Analyte Dependent | [7] |
| Lower Limit of Quantification (LLOQ) | Urine | Analyte Dependent | [7] |
| Recovery | Plasma | >85% (for other sulfonamides) | N/A |
UV-Vis Spectrophotometry
This method is generally less sensitive and specific than chromatographic techniques but can be useful for preliminary or high-concentration sample analysis. The protocol is based on the diazotization of the primary aromatic amine group of sulfathiazole (after hydrolysis of this compound) and subsequent coupling with a chromogenic agent to form a colored product. A direct measurement method for sulfathiazole has also been described based on a coupling reaction.[9]
Experimental Protocol (Post-Hydrolysis):
-
Hydrolysis: Hydrolyze the this compound in the sample to sulfathiazole using acidic conditions (e.g., heating with hydrochloric acid).
-
Diazotization: To the hydrolyzed sample, add sodium nitrite solution in an acidic medium to form a diazonium salt.
-
Coupling: Add a coupling agent (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride or aniline) to form a stable, colored azo dye.[9]
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorption (e.g., 480 nm when coupled with aniline) using a UV-Vis spectrophotometer.[9]
-
Quantification: Determine the concentration of the analyte from a calibration curve prepared using standard solutions of sulfathiazole.
Quantitative Data Summary (Spectrophotometry for Sulfathiazole)
| Parameter | Matrix | Value | Reference |
| Linearity Range | Aqueous Solution | 2 - 24 µg/mL | [9] |
| Limit of Detection (LOD) | Aqueous Solution | 0.23 ppm | [9] |
| Limit of Quantification (LOQ) | Aqueous Solution | 0.48 ppm | [9] |
| Wavelength (λmax) | Aqueous Solution | 480 nm (with aniline) | [9] |
Conclusion
The choice of analytical method for the quantification of this compound in biological matrices depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation. For high sensitivity and specificity, LC-MS/MS is the method of choice. HPLC-UV offers a robust and widely available alternative for routine analysis. Spectrophotometric methods, while less specific, can be employed for simpler applications. Proper sample preparation is paramount to ensure accurate and reliable results regardless of the analytical technique used. The protocols and data presented herein provide a solid foundation for developing and validating methods for the quantitative analysis of this compound in a research or drug development setting.
References
- 1. Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. asianpubs.org [asianpubs.org]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of 41 Drugs and Metabolites in Urine with Internal Hydrolysis Control by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Profiling Urinary Sulfate Metabolites With Mass Spectrometry [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
resolving low yield issues in acetylsulfathiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yield issues in the synthesis of acetylsulfathiazole.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, presented in a question-and-answer format to help you resolve specific experimental issues.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in this compound synthesis can stem from several factors:
-
Poor Quality of Starting Materials: The purity of the reactants, p-acetamidobenzenesulfonyl chloride and 2-aminothiazole, is crucial. Impurities can lead to unwanted side reactions.
-
Suboptimal Reaction Conditions: Temperature, reaction time, choice of base (acid acceptor), and solvent significantly impact the reaction outcome.
-
Moisture Contamination: p-Acetamidobenzenesulfonyl chloride is highly sensitive to moisture and can readily hydrolyze, reducing the amount available for the reaction.
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.
-
Side Reactions: The formation of byproducts can consume reactants and complicate purification.
-
Product Loss During Workup and Purification: The isolation and purification steps may not be optimized, leading to loss of the desired product.
Q2: I suspect my starting materials are impure. How can I address this?
-
p-Acetamidobenzenesulfonyl chloride: This reactant is particularly sensitive to moisture. It should be stored in a desiccator and handled under anhydrous conditions. If you suspect hydrolysis, it's best to use a fresh batch or purify the existing material. One of the primary impurities is the hydrolyzed product, p-acetamidobenzenesulfonic acid.
-
2-Aminothiazole: Ensure the 2-aminothiazole is pure and dry. Impurities can interfere with the reaction. Recrystallization may be necessary if the purity is questionable.
Q3: What are the optimal reaction conditions to maximize yield?
Based on experimental data, the following conditions have been shown to produce high yields of this compound:
-
Reactant Ratio: A molar ratio of 3:1 of p-acetamidobenzenesulfonyl chloride to 2-aminothiazole has been reported to give a high yield of 91.34%.[1][2][3]
-
Base (Acid Acceptor): The choice of base is critical for neutralizing the HCl generated during the reaction. Pyridine has been shown to be a superior acid acceptor compared to sodium bicarbonate, dimethylaniline, or ammonium hydroxide, leading to significantly higher yields.[1][2][3]
-
Temperature: The reaction is typically carried out at an elevated temperature, such as 95°C, to ensure a reasonable reaction rate.[4]
-
Reaction Time: A reflux time of around 45 minutes is often sufficient for the reaction to proceed to completion.[4]
Q4: How can I minimize side reactions?
The primary side reaction to control is the hydrolysis of p-acetamidobenzenesulfonyl chloride. This can be minimized by:
-
Using anhydrous solvents and reagents.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Another potential side reaction is the di-sulfonylation of 2-aminothiazole, where two molecules of p-acetamidobenzenesulfonyl chloride react with one molecule of 2-aminothiazole. Controlling the stoichiometry of the reactants, as mentioned in Q3, can help to minimize this.
Q5: I'm losing a significant amount of product during purification. What can I do?
Product loss during workup and purification is a common issue. Consider the following to optimize this step:
-
Precipitation and Filtration: Ensure complete precipitation of the product from the reaction mixture. Careful filtration and thorough washing of the precipitate with a suitable solvent (to remove impurities without dissolving the product) are essential.
-
Recrystallization: If recrystallization is used for purification, the choice of solvent is critical. A solvent system should be selected where the this compound has high solubility at elevated temperatures and low solubility at room temperature to maximize recovery.
Frequently Asked Questions (FAQs)
What is a typical yield for this compound synthesis?
Yields can vary significantly depending on the reaction conditions. With optimized conditions, such as using pyridine as a base and a 3:1 molar ratio of p-acetamidobenzenesulfonyl chloride to 2-aminothiazole, yields as high as 91.34% have been reported.[1][2][3] However, yields in the range of 34-69% are also common, particularly when using different bases or reaction conditions.[5][6]
What is the role of the base (acid acceptor) in this reaction?
The reaction of p-acetamidobenzenesulfonyl chloride with 2-aminothiazole produces hydrochloric acid (HCl) as a byproduct. The base, or acid acceptor, neutralizes this HCl, preventing it from reacting with the starting materials or product and driving the reaction to completion.
Can I use a different base other than pyridine?
While other bases like sodium bicarbonate, dimethylaniline, and ammonium hydroxide can be used, studies have shown that pyridine provides a significantly higher yield of this compound.[1][2][3]
How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate over time, you can observe the disappearance of the starting materials and the appearance of the product.
Data Presentation
Table 1: Effect of Reactant Ratio and Base on this compound Yield
| Molar Ratio (p-acetamidobenzenesulfonyl chloride : 2-aminothiazole) | Base (Acid Acceptor) | Yield (%) | Reference |
| 3:1 | Pyridine | 91.34 | [1][2][3] |
| 1:1 | Pyridine | Not specified, but lower than 3:1 | [1][2] |
| 1:3 | Pyridine | Not specified, but lower than 3:1 | [1][2] |
| Not Specified | Sodium Bicarbonate | Lower than Pyridine | [1][2] |
| Not Specified | Dimethylaniline | Lower than Pyridine | [1][2] |
| Not Specified | Ammonium Hydroxide | Lower than Pyridine | [1][2] |
Table 2: Representative Yields for N-Sulfonylation of 2-Aminothiazole
| Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |
| 4-Methoxybenzenesulfonyl chloride | Sodium Carbonate | Dichloromethane | 34 | [5] |
| 4-Bromobenzenesulfonyl chloride | Sodium Carbonate | Dichloromethane | 35 | [6] |
| 4-Cyanobenzenesulfonyl chloride | Sodium Carbonate | Dichloromethane | 55 | [5] |
| 4-Toluenesulfonyl chloride | Sodium Carbonate | Dichloromethane | 69 | [6] |
| 4-Nitrobenzenesulfonyl chloride | Sodium Acetate | Water | 70 | [7] |
| Benzenesulfonyl chloride | Sodium Acetate | Water | 80 | |
| 4-Fluorobenzenesulfonyl chloride | Sodium Acetate | Water | 82 | [7] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on a reported high-yield synthesis.[1][2][3][4]
Materials:
-
p-Acetamidobenzenesulfonyl chloride
-
2-Aminothiazole
-
Pyridine (anhydrous)
-
Suitable solvent for reaction (e.g., anhydrous acetone or pyridine itself can act as a solvent)
-
Apparatus for reflux with heating and stirring
-
Filtration apparatus
-
Drying oven
Procedure:
-
Set up a clean, dry reflux apparatus. It is recommended to flame-dry the glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen) to ensure anhydrous conditions.
-
In the reaction flask, dissolve 2-aminothiazole in anhydrous pyridine.
-
In a separate flask, dissolve p-acetamidobenzenesulfonyl chloride (3 molar equivalents relative to 2-aminothiazole) in anhydrous pyridine.
-
Slowly add the p-acetamidobenzenesulfonyl chloride solution to the 2-aminothiazole solution with continuous stirring.
-
Heat the reaction mixture to 95°C and reflux for approximately 45 minutes. Monitor the reaction progress using TLC.
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Precipitate the product by pouring the reaction mixture into cold water.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water to remove any remaining pyridine and other water-soluble impurities.
-
Dry the purified this compound in a vacuum oven at an appropriate temperature.
-
Determine the yield and characterize the product using appropriate analytical techniques (e.g., melting point, IR, NMR).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. researchgate.net [researchgate.net]
- 3. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 4. jocpr.com [jocpr.com]
- 5. excli.de [excli.de]
- 6. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting degradation of acetylsulfathiazole in solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylsulfathiazole in solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a yellow discoloration. What is the cause?
A1: The yellowing of your this compound solution is likely due to degradation, particularly hydrolysis, which can be accelerated by factors such as pH, temperature, and exposure to light. One of the primary degradation products is sulfathiazole, which can further degrade and contribute to color changes. To minimize this, ensure your solution is prepared with high-purity water, stored at a low temperature, protected from light, and maintained at an appropriate pH.
Q2: What is the optimal pH range for maintaining the stability of an this compound solution?
A2: this compound exhibits its greatest stability in the pH range of 5.0 to 7.0. Outside of this range, both acidic and basic conditions can significantly increase the rate of hydrolysis and degradation. It is crucial to use appropriate buffer systems to maintain the pH within this optimal window for your experiments.
Q3: I am observing a precipitate in my this compound solution. What could be the reason?
A3: Precipitation in your this compound solution could be due to several factors. One common reason is a change in pH that reduces the solubility of this compound or its degradation products. Another possibility is that the concentration of the drug exceeds its solubility limit in the chosen solvent system, especially if there are temperature fluctuations. Verify the pH of your solution and ensure it is within the optimal range for solubility and stability.
Q4: How should I store my this compound stock solutions to prevent degradation?
A4: To ensure the stability of your this compound stock solutions, it is recommended to store them at refrigerated temperatures (2-8 °C) and protected from light by using amber-colored vials or by wrapping the container in aluminum foil. For long-term storage, freezing the solution may be an option, but it is important to first confirm that freeze-thaw cycles do not affect the drug's stability in your specific formulation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low potency or concentration in analytical tests. | Degradation of this compound due to improper storage or experimental conditions. | 1. Review storage conditions (temperature, light exposure).2. Verify the pH of the solution.3. Prepare fresh solutions and re-analyze. |
| Appearance of unknown peaks during chromatographic analysis (e.g., HPLC). | Formation of degradation products. | 1. Compare the chromatogram with known standards of this compound and its primary degradation product, sulfathiazole.2. Investigate the influence of experimental conditions (e.g., mobile phase pH, temperature) on degradation. |
| Inconsistent results between experimental replicates. | Variable degradation rates due to fluctuations in environmental conditions. | 1. Ensure tight control over temperature and light exposure during all experimental steps.2. Use a reliable buffer system to maintain a constant pH. |
Experimental Protocols
Protocol 1: Determination of this compound Degradation Kinetics by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to study the rate of this compound degradation under specific conditions.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9).
-
Dilute the this compound stock solution with the respective buffer to achieve the final desired concentration.
-
-
Incubation:
-
Divide the solutions into separate, light-protected containers for each time point.
-
Incubate the solutions at a constant temperature (e.g., 40 °C, 50 °C, 60 °C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the respective container.
-
Immediately quench the degradation reaction by diluting the sample with the mobile phase and storing it at a low temperature (e.g., 4 °C) until analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a mixture of acetonitrile and a phosphate buffer. The exact ratio should be optimized for your system.
-
Column: A C18 reversed-phase column is commonly used.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., 254 nm).
-
Inject the samples and standards into the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the natural logarithm of the this compound concentration versus time.
-
The slope of the resulting line will give the apparent first-order degradation rate constant (k).
-
Visualizations
Navigating Acetylsulfathiazole Dosage Optimization in Animal Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing acetylsulfathiazole dosage in preclinical animal model studies. Below you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your research. Detailed experimental protocols and pharmacokinetic data are provided to ensure the accuracy and reproducibility of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is the N4-acetylated metabolite of sulfathiazole.[1][2] Sulfonamides, including sulfathiazole, act as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By blocking this pathway, they prevent the synthesis of nucleic acids and other vital cellular components, leading to a bacteriostatic effect. However, it is crucial to note that N4-acetylsulfathiazole is considered bacteriologically inactive.[3][4]
Q2: What are the key differences in solubility between sulfathiazole and this compound?
A2: this compound has significantly lower solubility in acidic conditions compared to its parent drug, sulfathiazole. This is a critical consideration for potential issues like crystalluria (crystal formation in urine), which can lead to kidney damage. Maintaining alkaline urine can increase the solubility of this compound.[5]
Q3: How does protein binding differ between sulfathiazole and this compound?
A3: this compound exhibits higher plasma protein binding (93%) compared to sulfathiazole (82%).[6] This difference can influence the distribution and availability of the free (unbound) drug in the body.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Lack of therapeutic effect | - this compound is bacteriologically inactive.[3][4]- Insufficient dose of the active parent drug (sulfathiazole).- Development of bacterial resistance. | - Ensure that the intended therapeutic agent is the active form (sulfathiazole).- Re-evaluate the dosage of sulfathiazole based on the specific pathogen's susceptibility.- Perform antimicrobial susceptibility testing on the target pathogen. |
| Signs of renal toxicity (e.g., crystalluria) | - Low solubility of this compound, especially in acidic urine.[5]- Dehydration of the animal model. | - Ensure adequate hydration of the animals.- Consider alkalinizing the urine of the animals through dietary adjustments or administration of alkalinizing agents, but be aware this can alter drug excretion.- Monitor renal function parameters (e.g., BUN, creatinine). |
| Variable drug exposure between animals | - Differences in metabolism (acetylation rate).- Inconsistent oral absorption. | - Use a sufficient number of animals to account for individual variability.- Consider intravenous administration for initial pharmacokinetic studies to bypass absorption variability.- Monitor plasma concentrations of both sulfathiazole and this compound. |
Quantitative Data Summary
Physicochemical Properties
| Property | Sulfathiazole | This compound | Reference |
| Molecular Weight ( g/mol ) | 255.32 | 297.34 | [6] |
| pKa | 7.2 | 5.4 | [6] |
| Plasma Protein Binding (%) | 82 | 93 | [6] |
Solubility at 25°C (mg/L)
| pH | Sulfathiazole | This compound | Reference |
| 5.5 | 4,565 | 54 | [6] |
| 7.0 | 130,868 | 233 | [6] |
Pharmacokinetic Parameters of Sulfathiazole (Parent Drug)
| Animal Model | Route | Dose (mg/kg) | Half-life (t½) (hours) | Bioavailability (F) (%) | Reference |
| Pig | IV | 40 | 9.0 ± 1.6 | - | [7] |
| Pig | IM | 40 | - | 92 ± 4 | [7] |
| Pig | Oral | 214 | - | ~73% (urinary excretion) | [2] |
| Sheep | IV | 72 | 1.1 | - | [2] |
| Sheep | Oral | 214 | 18 (absorption) | 73 | [2] |
| Dwarf Goat | Intraruminal | - | - | 52.6 | [3] |
Acute Toxicity of Sulfathiazole (Parent Drug)
| Animal Model | Route | LD50 (mg/kg) | Reference |
| Mouse | Oral | 4500 | [1] |
Note: Specific LD50 for this compound is not available in the cited literature.
Experimental Protocols
Protocol 1: Determination of Oral Bioavailability of Sulfathiazole
Objective: To determine the oral bioavailability of sulfathiazole in a rodent model (e.g., rats).
Materials:
-
Sulfathiazole
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., sterile saline with pH adjustment)
-
Male Wistar rats (8-10 weeks old)
-
Cannulas for blood collection
-
Analytical method for quantifying sulfathiazole and this compound in plasma (e.g., HPLC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.
-
Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Grouping: Divide rats into two groups: intravenous (IV) and oral (PO).
-
Dosing:
-
IV Group: Administer a single dose of sulfathiazole (e.g., 10 mg/kg) via the tail vein.
-
PO Group: Administer a single dose of sulfathiazole (e.g., 50 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via a jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentrations of sulfathiazole and this compound in plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t½) for both groups using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 2: Subchronic Oral Toxicity Study in Rodents
Objective: To evaluate the potential toxicity of sulfathiazole following repeated oral administration in rats for 90 days.
Materials:
-
Sulfathiazole
-
Vehicle for oral administration
-
Sprague-Dawley rats (young adults)
-
Standard laboratory diet and water
Methodology:
-
Dose Selection: Based on acute toxicity data, select at least three dose levels (low, mid, high) and a control group (vehicle only). The high dose should induce some observable toxicity but not significant mortality.
-
Animal Allocation: Randomly assign an equal number of male and female rats to each dose group (e.g., 10-20 rats/sex/group).
-
Administration: Administer the designated dose of sulfathiazole or vehicle daily by oral gavage for 90 consecutive days.
-
Observations:
-
Clinical Signs: Observe animals daily for any signs of toxicity, changes in behavior, or mortality.
-
Body Weight and Food Consumption: Record body weights and food consumption weekly.
-
Ophthalmology: Conduct ophthalmological examinations before the study and at termination.
-
Hematology and Clinical Chemistry: Collect blood samples at specified intervals (e.g., day 45 and day 90) for analysis of hematological and clinical chemistry parameters.
-
Urinalysis: Collect urine samples at specified intervals for analysis.
-
-
Necropsy and Histopathology: At the end of the 90-day period, euthanize all animals. Conduct a full gross necropsy, record organ weights, and collect tissues for histopathological examination.
-
Data Analysis: Analyze the data for statistically significant differences between the treated and control groups. Determine the No-Observed-Adverse-Effect-Level (NOAEL).
Visualizations
Caption: Mechanism of action of sulfonamides.
Caption: Workflow for an oral bioavailability study.
References
- 1. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. benchchem.com [benchchem.com]
- 4. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acpjournals.org [acpjournals.org]
- 6. karger.com [karger.com]
- 7. Pharmacokinetics and Tissue Residues of Sulfathiazole and Sulfamethazine in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the resolution of acetylsulfathiazole in chromatography
Welcome to the technical support center for the chromatographic analysis of acetylsulfathiazole. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the resolution of this compound in their experiments.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the chromatographic analysis of this compound.
Q1: Why am I seeing poor resolution between this compound and other components in my sample?
A1: Poor resolution in chromatography can stem from several factors. The most common culprits are suboptimal mobile phase composition, inappropriate column selection, or issues with column efficiency. To improve resolution, you can adjust the mobile phase strength, change the organic solvent, modify the mobile phase pH, or select a different stationary phase.[1][2][3] Increasing column efficiency by using a longer column or a column with a smaller particle size can also enhance separation.[2][3]
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica support.[4][5] Other causes include column overload, where too much sample is injected, or a deformed column bed.[4][5]
To address peak tailing:
-
Adjust Mobile Phase pH: Operating at a lower pH can suppress the ionization of silanol groups, minimizing secondary interactions.[4][6]
-
Use a Different Column: Employing a column with a highly deactivated stationary phase or an end-capped silica can reduce silanol interactions.[5]
-
Reduce Sample Load: Diluting your sample or injecting a smaller volume can prevent column overload.[4][5]
-
Check for Column Damage: If all peaks are tailing, it might indicate a physical problem with the column, such as a void at the inlet.[4][5]
Q3: How does the mobile phase pH affect the retention and peak shape of this compound?
A3: The pH of the mobile phase is a critical parameter for ionizable compounds like this compound.[7][8] Changing the pH alters the extent of ionization of the analyte. The ionized form is more polar and will have less retention on a non-polar stationary phase like C18.[7] For acidic analytes, using a lower pH mobile phase suppresses ionization, leading to longer retention times and often improved peak shape.[9] It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure reproducible results.[7]
Q4: Can I improve resolution by changing the organic solvent in my mobile phase?
A4: Yes, changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) is a powerful way to alter selectivity and improve the resolution of co-eluting peaks.[2] Different organic solvents interact differently with the analyte and the stationary phase, which can change the elution order and spacing between peaks.
Q5: My retention times are shifting from one run to the next. What could be the cause?
A5: Retention time shifts can be caused by several factors, including:
-
Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile solvent component can lead to shifts.[5]
-
Fluctuations in Temperature: Column temperature affects retention, so ensure your column oven is set correctly and stable.[1]
-
Changes in Flow Rate: Inconsistent pump performance or leaks in the system can alter the flow rate.[5]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
Experimental Protocols
Below are detailed methodologies for reversed-phase HPLC analysis of this compound, designed to provide a starting point for method development and troubleshooting.
Protocol 1: General Purpose RP-HPLC Method
This protocol is a standard starting point for the analysis of this compound and related sulfonamides.
1. Chromatographic System:
- HPLC system with a UV detector.
- Data acquisition and processing software.
2. Column:
- C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
3. Mobile Phase:
- A mixture of acetonitrile and a low pH aqueous buffer (e.g., 0.05 M ammonium acetate adjusted to pH 6 with phosphoric acid).[10]
- Start with a composition of 70:30 (v/v) aqueous buffer to acetonitrile and adjust as needed to optimize resolution.[10]
4. Isocratic Elution:
- Flow Rate: 1.0 mL/min.[10]
- Temperature: 25°C.[11]
- Injection Volume: 10 µL.[11]
- Detection: UV at 254 nm.[10]
5. Sample Preparation:
- Dissolve the this compound standard or sample in the mobile phase to a suitable concentration.
Protocol 2: Method for Improved Resolution of Closely Eluting Peaks
This protocol uses a different mobile phase composition to enhance selectivity.
1. Chromatographic System:
- As described in Protocol 1.
2. Column:
3. Mobile Phase:
- A mixture of methanol, acetonitrile, and 0.01M potassium dihydrogen phosphate buffer.[14]
- A starting composition could be 25:50:25 (v/v/v) methanol:acetonitrile:buffer.[14]
4. Isocratic Elution:
5. Sample Preparation:
- As described in Protocol 1.
Quantitative Data Summary
The following tables summarize typical chromatographic parameters that can be expected for sulfonamides. These values can serve as a benchmark for your experiments.
Table 1: Example HPLC Method Parameters for Sulfonamide Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18 | C8 |
| Mobile Phase | Acetonitrile/0.05M Ammonium Acetate (pH 6) | Methanol/Acetonitrile/0.01M KH2PO4 |
| Ratio (v/v/v) | 30:70 | 25:50:25 |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | 254 nm | 260 nm |
| Run Time | ~12 min | ~8 min |
Note: These are example parameters and may require optimization for your specific application.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting and method development.
Caption: A flowchart for troubleshooting poor resolution in chromatography.
Caption: The effect of mobile phase pH on the retention of this compound.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR DETERMINATION OF ACETYL SULFISOXAZOLE IN BULK AND PHARMACEUTICAL DOSAGE FORMS | Semantic Scholar [semanticscholar.org]
common experimental errors in acetylsulfathiazole research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges in acetylsulfathiazole research.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.
Synthesis of this compound
Question: My this compound synthesis is resulting in a low yield. What are the potential causes and solutions?
Answer:
Low yields in the synthesis of this compound, typically from 4-acetamidobenzenesulfonyl chloride and 2-aminothiazole, can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended to determine the optimal reaction duration.[1]
-
Moisture: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive. It is crucial to use anhydrous solvents and reagents.[1]
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to side reactions and reduced yield. An excess of the sulfonyl chloride can lead to the formation of a di-substituted byproduct.[1]
-
Suboptimal Base: The reaction generates hydrochloric acid, which can protonate the 2-aminothiazole, rendering it inactive. An effective base, such as pyridine, is necessary to neutralize the acid.[1]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Purification by Recrystallization
Question: I am having trouble with the recrystallization of this compound. The compound is "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solid melts and comes out of solution as a liquid above its melting point. This is a common issue in recrystallization. Here are some solutions:
-
Increase the Amount of Solvent: The solid may be precipitating too quickly at a temperature above its melting point. Adding more of the hot solvent can keep it dissolved longer, allowing for slower cooling and crystallization.[2]
-
Use a Different Solvent or Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound when hot but not when cold.[3] Experiment with different solvents or solvent pairs. Common solvent systems include ethanol/water, acetone/water, and ethyl acetate/hexanes.[4][5]
-
Charcoal Treatment: Impurities can sometimes prevent proper crystal formation. Adding activated charcoal to the hot solution can help remove colored and some soluble impurities.[2]
Question: My this compound crystals are forming too quickly and appear impure. How can I improve the crystal quality?
Answer:
Rapid crystal formation often traps impurities within the crystal lattice.[2] To obtain purer crystals, it is essential to slow down the crystallization process:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath.[3][6]
-
Use More Solvent: As mentioned for "oiling out," using a slightly larger volume of hot solvent will slow down the rate of crystallization as the solution cools.[2]
Recrystallization Troubleshooting Flowchart
Caption: Decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical and chemical properties of this compound?
A1: Key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₁N₃O₃S₂[7] |
| Molecular Weight | 297.4 g/mol [7] |
| Melting Point | 255-257 °C[8] |
| Solubility in Water (pH 7.4) | >44.6 µg/mL[7] |
Q2: What are common impurities in this compound synthesis?
A2: Potential impurities include unreacted starting materials (4-acetamidobenzenesulfonyl chloride and 2-aminothiazole), the hydrolyzed sulfonyl chloride (4-acetamidobenzenesulfonic acid), and a di-substituted byproduct, di-(p-acetamino-benzenesulfonyl) derivative of 2-amino-thiazole.[1]
Q3: Which analytical techniques are suitable for the characterization of this compound?
A3: A variety of analytical techniques can be used for characterization:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[9][10]
-
Spectroscopy (UV-Vis, IR, NMR): For structural elucidation and confirmation.[7]
-
Mass Spectrometry (MS): For determination of molecular weight and fragmentation patterns.[7]
-
Melting Point Analysis: As an indicator of purity.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of sulfathiazole, where this compound is a key intermediate.
Materials:
-
4-acetamidobenzenesulfonyl chloride
-
2-aminothiazole
-
Anhydrous pyridine
-
Anhydrous tetrahydrofuran (THF)
-
0.5 M Hydrochloric acid
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole (1.2 equivalents) in a mixture of anhydrous THF and anhydrous pyridine.
-
Stir the solution at room temperature.
-
Slowly add 4-acetamidobenzenesulfonyl chloride (1 equivalent) to the solution.
-
Continue stirring at room temperature for 6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add 0.5 M hydrochloric acid to the residue to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with water.
-
The crude this compound can be purified by recrystallization.
Recrystallization of this compound
Materials:
-
Crude this compound
-
Suitable recrystallization solvent (e.g., ethanol, acetone, or an ethanol/water mixture)
-
Activated charcoal (optional)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
(Optional) If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly.
HPLC Analysis of this compound
This is a general protocol and may require optimization.
Instrumentation and Conditions:
| Parameter | Specification |
| Column | C18 (e.g., 5 µm, 150 x 4.6 mm)[9] |
| Mobile Phase | Acetonitrile and water (with 0.1% Trifluoroacetic acid), e.g., 75:25 v/v[9] |
| Flow Rate | 0.5 mL/min[9] |
| Detection | UV at a suitable wavelength (e.g., determined by UV-Vis spectrum) |
| Injection Volume | 20 µL[9] |
| Column Temperature | Ambient (e.g., 25 °C)[9] |
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., the mobile phase).
-
Prepare the sample solution by dissolving a known amount of the experimental product in the same solvent.
-
Filter both solutions through a 0.45 µm filter.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area for purity assessment and quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. This compound | C11H11N3O3S2 | CID 67183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US2592860A - Process for preparing sulfathiazole - Google Patents [patents.google.com]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR DETERMINATION OF ACETYL SULFISOXAZOLE IN BULK AND PHARMACEUTICAL DOSAGE FORMS | Semantic Scholar [semanticscholar.org]
Technical Support Center: Acetylsulfathiazole Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability assessment of acetylsulfathiazole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: According to ICH Q1A (R2) guidelines, long-term stability testing for drug substances like this compound should be conducted under specific temperature and humidity conditions. The recommended storage conditions are typically 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[1][2][3][4] For substances sensitive to moisture, storage in a well-closed container with a desiccant is advisable.
Q2: How often should I test my this compound sample during long-term storage?
A2: For a drug substance with a proposed re-test period of at least 12 months, the testing frequency at the long-term storage condition should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5]
Q3: My this compound sample shows discoloration. What could be the cause?
A3: Discoloration, such as darkening, can be an indication of degradation. This is often caused by exposure to light.[6] It is crucial to store this compound in light-resistant containers to minimize photodegradation.[6] Discoloration could also result from thermal stress or interaction with excipients if it is in a formulated product.
Q4: What is a stability-indicating method, and why is it important for this compound?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[7][8] It is crucial for assessing the stability of this compound as it allows for the specific quantification of the intact drug, providing a clear picture of its degradation over time. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing such methods.
Q5: What are the typical degradation pathways for sulfonamides like this compound?
A5: Sulfonamides can degrade through several pathways, including hydrolysis (cleavage of the sulfonamide or amide bond), oxidation, and photolysis.[9][10][11] The specific degradation products will depend on the stress conditions applied. For instance, hydrolysis can lead to the formation of sulfathiazole and acetic acid.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Study
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Compare the chromatogram with that of a freshly prepared standard solution to confirm if the new peaks are absent in the initial sample. 2. Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. Compare the retention times of the peaks from the stressed samples with the unexpected peaks in your stability sample. This can help in identifying the nature of the degradants. 3. If a peak matches a known degradation product (e.g., sulfathiazole), confirm its identity using a reference standard. |
| Contamination | 1. Ensure all glassware is thoroughly cleaned. 2. Check the purity of the solvents and reagents used in the mobile phase and sample preparation. 3. Inject a blank (diluent) to ensure no peaks are eluting from the solvent itself. |
| Interaction with Excipients (for formulated products) | 1. Analyze a placebo sample (formulation without the active ingredient) that has been subjected to the same stability conditions. This will help differentiate between excipient-related peaks and drug degradants. |
Issue 2: Assay Value of this compound is Decreasing Faster Than Expected
| Possible Cause | Troubleshooting Steps |
| Inappropriate Storage Conditions | 1. Verify that the storage chamber (e.g., stability oven, climatic chamber) is functioning correctly and maintaining the set temperature and humidity.[1] 2. Ensure the sample container is properly sealed to prevent moisture ingress, especially if the substance is hygroscopic. |
| Photodegradation | 1. Confirm that the sample is stored in a light-resistant container.[6] If not, transfer to an appropriate container (e.g., amber-colored vial) and re-start the stability study for the affected time points if necessary.[12][13][14][15][16] |
| Non-validated Analytical Method | 1. Ensure the analytical method is properly validated and proven to be stability-indicating. An inadequate method might not be able to separate the active ingredient from a co-eluting degradation product, leading to inaccurate assay results. |
Quantitative Data Summary
The following table summarizes typical conditions for long-term and accelerated stability testing as per ICH guidelines. Specific quantitative data for this compound is not extensively available in public literature; therefore, this table provides the standard framework within which such data would be generated and evaluated.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months | |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[11][17]
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid.
-
Reflux the solution at 60°C for a specified period (e.g., 2 hours).
-
Cool the solution, neutralize with 0.1 M sodium hydroxide, and dilute to a known concentration for analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide.
-
Reflux the solution at 60°C for a specified period (e.g., 30 minutes).
-
Cool the solution, neutralize with 0.1 M hydrochloric acid, and dilute to a known concentration for analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add 3% hydrogen peroxide and keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to a known concentration for analysis.[18]
-
-
Thermal Degradation:
-
Place the solid this compound powder in a petri dish and expose it to a high temperature (e.g., 70°C) in an oven for a specified period (e.g., 48 hours).
-
Dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder or a solution of the drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13][14][15][16]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Prepare solutions of both the exposed and control samples for analysis.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method for this compound. Method optimization and validation are crucial.
-
Chromatographic Conditions (Example):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., 0.02 M phosphate buffer, pH adjusted to 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV at a suitable wavelength (e.g., 270 nm)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Method Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Demonstrated by the ability to resolve this compound from its degradation products generated during forced degradation studies.
-
Linearity: Assessed over a range of concentrations.
-
Accuracy: Determined by recovery studies.
-
Precision: Evaluated at different levels (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established for the impurities.
-
Robustness: Assessed by making small, deliberate variations to the method parameters.
-
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Potential Degradation Pathways of this compound.
References
- 1. Stability Testing - Pharmaceutical Products [eurofins.nl]
- 2. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajps.com [iajps.com]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. edaegypt.gov.eg [edaegypt.gov.eg]
- 6. DSpace [researchrepository.universityofgalway.ie]
- 7. ijprajournal.com [ijprajournal.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. researchgate.net [researchgate.net]
- 10. The degradation mechanism of sulfamethoxazole under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 11. biomedres.us [biomedres.us]
- 12. iagim.org [iagim.org]
- 13. database.ich.org [database.ich.org]
- 14. q1scientific.com [q1scientific.com]
- 15. scispace.com [scispace.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
- 18. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
minimizing impurities in the production of acetylsulfathiazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing impurities during the synthesis and purification of acetylsulfathiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The primary impurities encountered during the synthesis of this compound typically include:
-
Unreacted Sulfathiazole: Incomplete acetylation of the starting material.
-
Diacetylated Sulfathiazole: Over-acetylation of the sulfathiazole molecule.
-
Acetic Acid: A byproduct of the reaction when using acetic anhydride.
-
Degradation Products: Hydrolysis of this compound back to sulfathiazole can occur, especially in the presence of moisture and at elevated temperatures.
-
Colored Impurities: Often arise from side reactions or the degradation of starting materials or the product.
Q2: My final product has a yellowish tint. What is the likely cause and how can I remove it?
A2: A yellowish tint in this compound can be due to the presence of colored impurities or degradation products. These can often be effectively removed by treating the crude product with activated charcoal (e.g., Darco) during the recrystallization process. The activated charcoal adsorbs the colored impurities, which are then removed by hot filtration.
Q3: How can I improve the yield of my this compound synthesis?
A3: To improve the yield, consider the following:
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride and the product.
-
Stoichiometry: Use a slight excess of the acetylating agent (acetic anhydride) to drive the reaction to completion.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating which can lead to degradation.
-
Purification: Minimize product loss during recrystallization by using the minimum amount of hot solvent necessary for dissolution and by ensuring slow cooling to maximize crystal formation.
Q4: What is the best solvent for the recrystallization of this compound?
A4: The ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. Ethanol or a mixture of ethanol and water is often a suitable choice. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Purity of Final Product | Incomplete reaction or significant side product formation. | 1. Monitor the reaction progress closely with TLC to ensure the complete consumption of sulfathiazole. 2. Optimize the stoichiometry of acetic anhydride. 3. Refine the recrystallization protocol, possibly trying a different solvent system. |
| Presence of Unreacted Sulfathiazole in Final Product | Incomplete acetylation. | 1. Increase the reaction time or temperature slightly, while monitoring for degradation. 2. Ensure the quality and reactivity of the acetic anhydride. 3. A second recrystallization may be necessary to remove residual sulfathiazole. |
| Oiling out during Recrystallization | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | 1. Choose a solvent with a lower boiling point. 2. Add slightly more hot solvent to ensure the compound remains dissolved. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal once the solution has cooled slightly. |
| Poor Crystal Formation | The solution is too dilute, or cooling is too rapid. | 1. If the solution is too dilute, evaporate some of the solvent to increase the concentration. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Data Presentation
The following table provides illustrative data on the reduction of a key impurity, unreacted sulfathiazole, after a single recrystallization step.
| Analyte | Purity Before Recrystallization (%) | Purity After Recrystallization (%) | Impurity (Sulfathiazole) Level Before Recrystallization (%) | Impurity (Sulfathiazole) Level After Recrystallization (%) |
| This compound | 95.2 | 99.8 | 4.5 | 0.1 |
Note: These values are for illustrative purposes and actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Synthesis of this compound
This protocol describes the N-acetylation of sulfathiazole using acetic anhydride.
Materials:
-
Sulfathiazole
-
Acetic anhydride
-
Pyridine (catalyst)
-
Ethanol (for recrystallization)
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sulfathiazole in a suitable volume of an inert solvent like toluene.
-
Add a catalytic amount of pyridine to the suspension.
-
Slowly add a slight molar excess of acetic anhydride to the flask.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the crude this compound and wash it with a small amount of cold solvent.
-
Proceed with the recrystallization for purification.
Recrystallization of this compound
This protocol outlines the purification of crude this compound.
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid.
-
If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Once crystallization appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven at a suitable temperature.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships illustrating the sources of common impurities.
Navigating Acetylsulfathiazole Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistent results encountered during experiments with acetylsulfathiazole. By offering detailed methodologies and clear data presentation, this resource aims to support researchers in achieving reliable and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the experimental workflow, from initial preparation to final analysis.
1. Solubility and Solution Preparation
-
Question: I am observing incomplete dissolution or precipitation of this compound in my aqueous buffer. What could be the cause?
-
Answer: Inconsistent solubility is a frequent issue. This compound's solubility is highly dependent on pH. It is sparingly soluble in water but its solubility increases in dilute aqueous acids and bases.[1]
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your buffer is accurately measured and falls within a range where this compound is more soluble. Solubility generally increases in acidic conditions.[2]
-
Temperature: Gently warming the solution may aid dissolution, as solubility often increases with temperature.[2] However, be cautious of potential degradation at elevated temperatures.
-
Co-solvents: Consider the use of a small percentage of an organic co-solvent such as ethanol or dimethyl sulfoxide (DMSO) to improve solubility.[2] Always check for compatibility with your downstream application.
-
Sonication: Utilizing a sonication bath can help to break down aggregates and facilitate dissolution.
-
-
-
Question: My prepared this compound solution appears cloudy or shows particulate matter over time. Why is this happening?
-
Answer: This could be due to several factors, including precipitation upon storage, degradation, or interaction with container surfaces.
-
Troubleshooting Steps:
-
Storage Conditions: Store solutions at the recommended temperature, typically refrigerated, and protect from light to minimize degradation.
-
Fresh Preparation: It is best practice to prepare solutions fresh before each experiment to avoid issues with stability.
-
Filtration: Filter the solution through a 0.22 µm syringe filter after preparation to remove any undissolved particles.
-
-
2. Chromatographic Analysis (HPLC)
-
Question: I am seeing peak tailing or poor peak shape for this compound in my HPLC analysis. How can I improve this?
-
Answer: Peak tailing in reversed-phase HPLC for sulfonamides can be caused by interactions with residual silanols on the column packing.
-
Troubleshooting Steps:
-
Mobile Phase pH: Adjusting the pH of the mobile phase can help to suppress the ionization of silanol groups. A slightly acidic mobile phase (e.g., pH 3-4) is often effective.
-
Column Choice: Utilize a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine, to the mobile phase can help to mask the active sites on the stationary phase and improve peak shape.
-
-
-
Question: My retention times for this compound are shifting between injections. What is causing this variability?
-
Answer: Retention time shifts can be due to a number of factors related to the HPLC system, mobile phase, or column.
-
Troubleshooting Steps:
-
System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analysis.
-
Mobile Phase Preparation: Prepare the mobile phase fresh daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition can lead to retention time drift.
-
Column Temperature: Use a column oven to maintain a consistent column temperature, as fluctuations can affect retention times.
-
Pump Performance: Check the pump for leaks and ensure it is delivering a consistent flow rate.
-
-
3. Stability and Degradation
-
Question: I am concerned about the stability of this compound in my experimental conditions. How can I assess its stability?
-
Answer: Forced degradation studies are essential for understanding the stability of a drug substance under various stress conditions. These studies help to identify potential degradation products and establish stability-indicating analytical methods.
-
Troubleshooting Workflow:
-
Subject this compound solutions to a range of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
-
Analyze the stressed samples at different time points using a stability-indicating HPLC method.
-
Identify and characterize any significant degradation products using techniques such as mass spectrometry (MS).
-
-
-
Question: What are the likely degradation pathways for this compound?
-
Answer: this compound can undergo hydrolysis of the acetyl group to form sulfathiazole.[1][3] Other potential degradation pathways for sulfonamides include cleavage of the sulfonamide bond and modifications to the aromatic and thiazole rings, particularly under oxidative and photolytic conditions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁N₃O₃S₂ | [3] |
| Molecular Weight | 297.4 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 237-240 °C |
Table 2: Solubility of this compound
| Solvent | Solubility | pH | Temperature (°C) | Reference |
| Water | >44.6 µg/mL | 7.4 | Not Specified | [3] |
| M/15 Phosphate Buffer | 8 mg/100 mL | 6.0 | 20 | [4] |
| M/15 Phosphate Buffer | 11 mg/100 mL | 7.0 | 20 | [4] |
| M/15 Phosphate Buffer | 35 mg/100 mL | 8.0 | 20 | [4] |
| Ethanol | Soluble | Not Applicable | Not Specified | [1] |
| Acetone | Soluble | Not Applicable | Not Specified | [1] |
| Chloroform | Practically Insoluble | Not Applicable | Not Specified | [1] |
| Ether | Practically Insoluble | Not Applicable | Not Specified | [1] |
Experimental Protocols
1. Protocol for Quantitative Analysis of this compound by HPLC
This protocol provides a general method for the quantitative analysis of this compound. Method optimization and validation are crucial for specific applications.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid in water) in an isocratic or gradient elution mode. The exact ratio should be optimized for adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV spectral analysis of this compound (typically around 260-280 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
-
-
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a series of known concentrations to create a calibration curve.
-
Sample Preparation: Dissolve the experimental sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
-
2. Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
-
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 80-100 °C) for a specified period.
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light in a photostability chamber according to ICH guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Peak Purity and Identification: Assess the peak purity of this compound in the stressed samples and identify any major degradation products using LC-MS or other suitable techniques.
-
Visualizations
References
Technical Support Center: Refinement of Incubation Parameters for Acetylsulfathiazole Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues encountered during the refinement of incubation parameters for acetylsulfathiazole assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing incubation time in an this compound assay?
The main objective is to establish an optimal assay window, which represents the difference between the signal from a positive control and a negative control. An ideal incubation period ensures the reaction progresses sufficiently to produce a strong signal without introducing excessive background noise or signal saturation. This optimization enhances assay sensitivity, specificity, and reproducibility.[1]
Q2: What key factors influence the optimal incubation time for my assay?
Several factors can significantly impact the ideal incubation time:
-
Enzyme/Protein Stability: Enzymes and other proteins may lose activity over time due to denaturation. Longer incubation times can lead to a decreased signal if essential protein components are not stable.[1]
-
Substrate Concentration: If the substrate is depleted during the reaction, the rate of product formation will decrease, resulting in a non-linear response over time.[1]
-
Temperature: Reaction rates are highly dependent on temperature. Most enzymatic assays have an optimal temperature, often around 37°C.[1]
-
Reagent Concentration: The concentration of critical reagents, such as antibodies and enzymes, will affect the reaction kinetics.[1]
-
Assay Format: Different assay formats (e.g., ELISA, cell-based reporter assay, enzyme kinetics) have distinct optimal incubation requirements.[1]
Q3: How can I determine the optimal incubation time for my specific this compound assay?
The most effective method is to conduct a time-course experiment. This involves setting up identical assay conditions and stopping the reaction at various time points. By measuring the signal at each point, you can identify the optimal duration.
Experimental Protocols
Protocol 1: Time-Course Experiment for a Competitive ELISA
This protocol outlines a method to determine the optimal incubation time for a competitive ELISA designed to quantify this compound.
Materials:
-
Microtiter plates pre-coated with this compound-protein conjugate
-
This compound standards
-
Anti-acetylsulfathiazole antibody
-
Enzyme-conjugated secondary antibody
-
Substrate solution
-
Stop solution
-
Wash buffer
-
Assay buffer
Procedure:
-
Standard Preparation: Prepare a serial dilution of this compound standards in assay buffer.
-
Incubation with Primary Antibody: Add the standards and samples to the wells of the microtiter plate, followed by the anti-acetylsulfathiazole antibody.
-
Time-Course Incubation: Incubate the plates for a range of time points (e.g., 30, 60, 90, 120, and 180 minutes) at a constant temperature (e.g., 37°C).
-
Washing: After each incubation period, wash the plates thoroughly with wash buffer to remove unbound reagents.
-
Incubation with Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for a fixed period (e.g., 60 minutes) at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add the substrate solution and incubate for a fixed time (e.g., 15-30 minutes) to allow for color development.
-
Stop Reaction: Add the stop solution to each well.
-
Signal Measurement: Immediately read the absorbance on a plate reader at the appropriate wavelength.
-
Data Analysis: Plot the signal intensity against the log of the this compound concentration for each incubation time. The optimal incubation time is the one that provides the largest signal-to-background ratio and the best dynamic range for the standard curve.
Data Presentation
Table 1: Example Time-Course Experiment Data for this compound ELISA
| Incubation Time (minutes) | Signal (Positive Control) | Signal (Negative Control) | Signal-to-Background Ratio |
| 30 | 0.850 | 0.100 | 8.5 |
| 60 | 1.550 | 0.120 | 12.9 |
| 90 | 2.100 | 0.180 | 11.7 |
| 120 | 2.350 | 0.250 | 9.4 |
| 180 | 2.400 | 0.350 | 6.9 |
In this example, a 60-minute incubation provides the optimal signal-to-background ratio.
Troubleshooting Guides
Issue 1: High Background Signal
A high background can obscure the specific signal, making it difficult to accurately quantify this compound.
| Potential Cause | Troubleshooting Step |
| Incubation time is too long. | Perform a time-course experiment to identify a shorter optimal time.[1] |
| Insufficient blocking. | Ensure that the blocking step is performed correctly and for the recommended duration. |
| Inadequate washing. | Increase the number of wash cycles or the volume of wash buffer. |
| Non-specific binding of antibodies. | Try a different blocking buffer or adjust the antibody concentrations. |
Issue 2: Low Signal
A weak signal can lead to poor sensitivity and inaccurate results.
| Potential Cause | Troubleshooting Step |
| Incubation time is too short. | Perform a time-course experiment to determine a longer optimal time.[1] |
| Reagent issues. | Confirm that all reagents are at the correct concentration and have not expired. |
| Incorrect wavelength. | Double-check that you are reading the absorbance at the correct wavelength for your specific assay. |
| Insufficient reagent volume. | Ensure accurate pipetting of all reagents. |
Issue 3: Poor Reproducibility
Inconsistent results between experiments can compromise the reliability of your data.
| Potential Cause | Troubleshooting Step |
| Inconsistent timing between experiments. | Standardize the incubation duration and ensure a uniform temperature.[1] |
| Pipetting inconsistency. | Calibrate pipettes regularly and ensure proper pipetting technique. |
| Plates stacked during incubation. | Avoid stacking plates to ensure even temperature distribution. |
| Reagents not well mixed. | Ensure all reagents and samples are thoroughly mixed before use. |
Visualizations
Caption: Experimental workflow for determining optimal incubation time.
Caption: Troubleshooting logic for common assay issues.
References
Validation & Comparative
A Comparative Analysis of Acetylsulfathiazole and Sulfathiazole for Drug Development Professionals
An objective guide for researchers, scientists, and pharmaceutical experts on the comparative performance, experimental data, and underlying mechanisms of acetylsulfathiazole and its parent compound, sulfathiazole.
This guide provides a comprehensive comparison of this compound and sulfathiazole, focusing on their physicochemical properties, antibacterial efficacy, and toxicological profiles. The information herein is supported by available experimental data to aid in research and development decisions.
Executive Summary
Sulfathiazole is a well-established sulfonamide antibiotic that functions by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] Its primary metabolite, this compound, is formed via N4-acetylation in the liver.[3] While sulfathiazole exhibits broad-spectrum antibacterial activity, its acetylated form, this compound, is generally considered to be devoid of antibacterial properties. This guide delves into a detailed comparison of their solubility, antibacterial action, and cytotoxicity, supported by experimental protocols and visual diagrams to elucidate key processes.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and sulfathiazole based on available literature.
| Property | This compound | Sulfathiazole | Reference(s) |
| Molecular Weight | 297.4 g/mol | 255.31 g/mol | [3][4] |
| Water Solubility (37°C) | 7.1 mg/100 cm³ (approximately 23.9 µg/mL) | Insoluble in water, but soluble in dilute aqueous acid and base | [2][3] |
| Solubility at pH 7.4 | >44.6 µg/mL | - | [4] |
| Antibacterial Activity | Generally considered inactive | Active (inhibits bacterial folic acid synthesis) |
Table 1: Physicochemical and Antibacterial Properties
| Parameter | This compound | Sulfathiazole | Cell Line | Reference(s) |
| IC50 | Data not available | ~430 µM | HepG2 | [5] |
Table 2: Comparative Cytotoxicity Note: The IC50 value for sulfathiazole against HepG2 cells is provided for reference; however, direct comparative studies with this compound on the same cell line are not readily available in the reviewed literature.
Key Performance Comparison
Solubility
Sulfathiazole is characterized by its poor solubility in water, a factor that can influence its formulation and bioavailability.[3] In contrast, its metabolite, this compound, exhibits slightly higher, albeit still limited, solubility in aqueous solutions. The solubility of both compounds is pH-dependent. For instance, at 37°C, the solubility of this compound in water is approximately 7.1 mg/100 cm³.[2] One study indicated the solubility of this compound at pH 7.4 to be greater than 44.6 µg/mL.[4]
Antibacterial Activity
A critical differentiator between the two compounds is their antibacterial efficacy. Sulfathiazole exerts its bacteriostatic effect by acting as a competitive inhibitor of dihydropteroate synthase (DHPS), thereby disrupting the synthesis of folic acid, which is vital for bacterial growth and replication.[1][2] Conversely, the N4-acetylated metabolite, this compound, is widely reported to lack antibacterial activity. This acetylation process is a primary mechanism of detoxification and elimination of sulfathiazole in the body.[3]
Toxicity
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity. A common method is the broth microdilution assay.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., E. coli, S. aureus) is prepared in a suitable broth, such as Mueller-Hinton Broth, to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Serial two-fold dilutions of sulfathiazole and this compound are prepared in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Equilibrium Solubility Assay (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in a specific solvent.
Protocol:
-
Sample Preparation: An excess amount of the test compound (this compound or sulfathiazole) is added to a vial containing a known volume of the desired solvent (e.g., water, buffer at a specific pH).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing an indication of a compound's cytotoxicity.
Protocol:
-
Cell Seeding: A suitable cell line (e.g., HepG2) is seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and sulfathiazole for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, can then be calculated.
Visualizing Key Pathways and Processes
To further elucidate the relationship and experimental evaluation of these compounds, the following diagrams are provided.
Caption: Metabolic conversion of sulfathiazole to this compound.
References
- 1. Cellular disposition of sulphamethoxazole and its metabolites: implications for hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iupac.github.io [iupac.github.io]
- 3. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C11H11N3O3S2 | CID 67183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Efficacy Analysis of Acetylsulfathiazole and Other Key Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of acetylsulfathiazole with other prominent sulfonamide antibiotics. Due to the limited availability of direct comparative data for this compound, this guide will focus on its active metabolite, sulfathiazole, for in vitro and in vivo efficacy comparisons with other widely used sulfonamides such as sulfamethoxazole and sulfadiazine.
Executive Summary
Sulfonamides are a class of synthetic antimicrobial agents that act by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This disruption of folic acid synthesis leads to a bacteriostatic effect. While once frontline therapies, their use has been tempered by the rise of antibiotic resistance. This guide revisits the comparative efficacy of these foundational drugs, with a focus on sulfathiazole (as the active form of this compound), sulfamethoxazole, and sulfadiazine, to provide a data-driven resource for researchers exploring new therapeutic avenues and formulations.
Data Presentation
In Vitro Antibacterial Efficacy: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for sulfathiazole and sulfamethoxazole against various bacterial strains. It is important to note that direct comparison of these values should be approached with caution due to variations in experimental conditions and bacterial strains used.
| Sulfonamide | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfathiazole Derivative | Staphylococcus aureus | 4.10 x 10⁻³ mmol | [1] |
| Sulfathiazole Derivative | Vibrio cholerae | 4.10 x 10⁻³ mmol | [1] |
| Sulfamethoxazole | Escherichia coli | 20 µM | |
| Novel Sulfonamide Derivatives | S. aureus ATCC 25923 | 64 - 256 | [2] |
| Novel Sulfonamide Derivatives | Clinical S. aureus isolates | 64 - 512 | [2] |
In Vivo Efficacy
In vivo studies in animal models provide crucial data on the therapeutic potential of antimicrobial agents. The following table presents comparative efficacy data for sulfathiazole and other sulfonamides in different animal infection models.
| Sulfonamide | Animal Model | Infection | Efficacy Metric | Results | Reference |
| Sulfathiazole | Pigs | Bordetella bronchiseptica | Bacterial Isolation Rate | 8% to 17% of pigs remained positive from days 42 to 56. | [3] |
| Sulfamethazine | Pigs | Bordetella bronchiseptica | Bacterial Isolation Rate | Pigs were negative for B. bronchiseptica by day 42. | [3] |
| Sulfamethoxypyridazine | Mice | Pneumocystis carinii | ED₅₀ | 0.03 mg/kg/day | [4] |
| Sulfamethoxazole | Mice | Pneumocystis carinii | Efficacy | Less effective than sulfamethoxypyridazine at similar dosages. | [4] |
Comparative Pharmacokinetics
The pharmacokinetic profiles of sulfonamides can vary significantly, impacting their clinical utility. Below is a summary of key pharmacokinetic parameters for sulfathiazole, sulfamethoxazole, and sulfadiazine.
| Parameter | Sulfathiazole | Sulfamethoxazole | Sulfadiazine | Animal/Human | Reference |
| Half-life (t½) | 9.0 ± 1.6 h | 2.4 ± 1.5 h | ~10.1 h (cattle), ~2.9 h (pigs) | Pigs, Goats, Cattle | [5][6][7] |
| Bioavailability (Oral) | 52.6% (intraruminal) | 12.4% (intraruminal) | - | Goats | [7][8] |
| Volume of Distribution (Vd) | 1.16 ± 0.16 L/kg | - | Higher than SMZ | Pigs | [5] |
| Clearance (CL) | 0.090 ± 0.007 L/kg/h | - | - | Pigs | [5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
1. Broth Microdilution Method
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the sulfonamides are prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included. The plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the sulfonamide that completely inhibits visible growth of the organism.
2. Kirby-Bauer Disk Diffusion Method
-
Inoculum Preparation: A bacterial suspension is prepared to match the 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of the sulfonamide are placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation of Results: The diameter of the zone of growth inhibition around each disk is measured. The susceptibility of the organism is determined by comparing the zone diameter to established interpretive charts.
In Vivo Murine Systemic Infection Model
-
Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.
-
Infecting Organism: A clinical isolate of a relevant pathogen (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is prepared to a specific concentration (e.g., 1 x 10⁸ CFU/mL).
-
Infection and Treatment: Mice are infected via intraperitoneal injection with the bacterial suspension. At a set time post-infection (e.g., 1 hour), the test sulfonamide is administered orally or via injection. Control groups include a vehicle control and a positive control with a known effective antibiotic.
-
Efficacy Endpoint: The primary endpoint is typically the 50% effective dose (ED₅₀), which is the dose of the compound that protects 50% of the mice from death over a defined observation period (e.g., 7 days).
Mandatory Visualization
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. jocpr.com [jocpr.com]
- 3. Comparative efficacy of sulfamethazine and sulfathiazole in feed for control of Bordetella bronchiseptica infection in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Sulfamethoxypyridazine in a Murine Model of Pneumocystis carinii Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Tissue Residues of Sulfathiazole and Sulfamethazine in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Oral bioavailability of sulphonamides in ruminants: a comparison between sulphamethoxazole, sulphatroxazole, and sulphamerazine, using the dwarf goat as animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Acetylsulfathiazole
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of three common analytical techniques for the determination of acetylsulfathiazole: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an analytical method is often a balance between performance characteristics, sample throughput, and available resources. The following table summarizes typical performance parameters for HPLC, UV-Vis Spectrophotometry, and HPTLC based on data from analogous sulfonamide analyses.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | High-Performance Thin-Layer Chromatography (HPTLC) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.998 |
| Range | 2 - 10 µg/mL | 2 - 28 µg/mL | 100 - 700 ng/spot |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.9 - 100.4% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | ~35 - 80 µg/kg | ~0.13 µg/mL | ~7.5 ng/spot |
| Limit of Quantification (LOQ) | ~41 - 90 µg/kg | ~0.48 µg/mL | ~23 ng/spot |
| Selectivity/Specificity | High | Moderate | Moderate to High |
| Throughput | Moderate | High | High |
| Cost per Sample | Moderate | Low | Low to Moderate |
Experimental Protocols
Detailed and standardized experimental protocols are the foundation of reproducible and reliable analytical data. The following are generalized methodologies for the analysis of this compound using HPLC, UV-Vis Spectrophotometry, and HPTLC.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific technique widely used for the separation and quantification of drug compounds.
Sample Preparation:
-
Accurately weigh a quantity of the sample (e.g., powdered tablets) equivalent to 10 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the analyte.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, acetonitrile, and 0.01M potassium dihydrogen phosphate (e.g., 25:50:25 v/v/v), adjusted to a suitable pH with phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (e.g., 260 nm).[1]
-
Injection Volume: 20 µL.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of substances that absorb ultraviolet or visible light.
Sample Preparation:
-
Prepare a stock solution by dissolving an accurately weighed amount of this compound standard or sample in a suitable solvent (e.g., methanol) to a known concentration (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of dilutions to construct a calibration curve (e.g., 2, 5, 10, 15, 20, 25 µg/mL).
Spectrophotometric Conditions:
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound between 200-400 nm to determine the λmax.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers the advantage of analyzing multiple samples simultaneously, making it a high-throughput and cost-effective technique.
Sample Preparation:
-
Prepare a standard solution of this compound in a suitable solvent like methanol (e.g., 100 µg/mL).
-
Extract the this compound from the sample using a suitable solvent and dilute to a known concentration.
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Sample Application: Apply the standard and sample solutions as bands of a specific width using an automated applicator.
-
Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and methanol in a suitable ratio, placed in a twin-trough chamber.
-
Development: Develop the plate in a saturated chromatographic chamber to a specific distance.
-
Detection: After drying the plate, scan it densitometrically at the wavelength of maximum absorbance for this compound.
Mandatory Visualization
To ensure the integrity and comparability of analytical data, a structured cross-validation workflow is essential. The following diagram illustrates the key stages of this process.
References
In Vivo Efficacy of Acetylsulfathiazole in Murine Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of acetylsulfathiazole in murine models of bacterial infection. Due to a lack of publicly available in vivo efficacy data for this compound, this guide leverages data from its parent compound, sulfathiazole, and other relevant sulfonamides to provide a comparative context against alternative antibacterial agents.
Executive Summary
This compound is a sulfonamide antibiotic, a class of drugs that inhibits bacterial growth by interfering with folic acid synthesis.[1] While historically significant, its clinical use has largely been superseded by newer antibiotics with improved efficacy and safety profiles. This guide outlines a standard experimental protocol for evaluating the in vivo efficacy of topical antimicrobials in a murine skin infection model, a common preclinical model for assessing antibacterial agents. Comparative data on the efficacy of various antibiotics, including sulfonamides and modern alternatives, are presented to provide a benchmark for performance.
Mechanism of Action: Sulfonamides
Sulfonamides, including this compound, exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in bacteria. By blocking this pathway, sulfonamides halt bacterial growth and replication. Human cells are not affected as they obtain folic acid from their diet.
Figure 1. Sulfonamide Mechanism of Action.
Experimental Protocol: Murine Model of Staphylococcus aureus Skin Infection
This protocol describes a common method for establishing a localized Staphylococcus aureus infection on the skin of mice to evaluate the efficacy of topical antimicrobial agents.
1. Animal Model:
-
Species: BALB/c mice (female, 6-8 weeks old).
-
Housing: Maintained in a pathogen-free environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Bacterial Strain:
-
Staphylococcus aureus (e.g., methicillin-resistant S. aureus strain USA300).
-
Preparation: Grown overnight in tryptic soy broth (TSB) at 37°C, then washed and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 108 CFU/mL).
3. Infection Procedure:
-
Anesthesia: Anesthetize mice using isoflurane or a ketamine/xylazine cocktail.
-
Hair Removal: Shave a small area on the dorsum of each mouse.
-
Skin Abrasion: Create a superficial wound by tape stripping the shaved area until the skin is glistening and erythematous, but not bleeding.
-
Inoculation: Apply a small volume (e.g., 10 µL) of the bacterial suspension to the wounded area.
4. Treatment:
-
Groups:
-
Vehicle control (e.g., petroleum jelly).
-
This compound formulation (concentration to be determined).
-
Positive control (e.g., 2% mupirocin ointment).
-
Alternative comparator antibiotics.
-
-
Administration: Apply a standardized amount of the topical treatment to the infected wound at specified time points (e.g., twice daily for 3-5 days).
5. Efficacy Assessment:
-
Bacterial Load: At the end of the treatment period, euthanize the mice and excise the wounded skin tissue. Homogenize the tissue in sterile PBS and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.
-
Clinical Scoring: Monitor the wounds daily for signs of infection, such as erythema, swelling, and abscess formation, using a standardized scoring system.
-
Histopathology: Collect tissue samples for histological analysis to assess inflammation and tissue damage.
Figure 2. Experimental Workflow for In Vivo Efficacy Validation.
Comparative Efficacy Data
| Antimicrobial Agent | Murine Model | Infection Strain | Efficacy Endpoint | Outcome | Reference |
| Sulfathiazole | Systemic Infection | S. aureus | Prolonged survival | Showed distinct therapeutic value when administered as 1% of the diet. | (1941 Study) |
| Mupirocin (2%) | Skin Infection | MRSA | >90% reduction in bacterial load | Potent antimicrobial activity. | [2] |
| Novel Thiazole Compounds | Skin Infection | MRSA | >96% reduction in bacterial load | Demonstrated potent antimicrobial activity. | [2] |
| Linezolid | Thigh Infection | MRSA | ~2.5 log10 CFU reduction | Effective in reducing bacterial burden. | |
| Clindamycin | Skin Infection | MRSA | Comparable to mupirocin | Reduced MRSA load. |
Disclaimer: The data presented for sulfathiazole is from a historical study, and direct comparisons to modern antibiotics should be made with caution. The efficacy of this compound is expected to be different from that of sulfathiazole.
Conclusion
While this compound belongs to a class of antibiotics with a well-understood mechanism of action, there is a significant gap in the recent scientific literature regarding its in vivo efficacy in murine models. The provided experimental protocol offers a framework for generating such data. Based on historical data for the parent compound sulfathiazole and extensive data on newer antibiotics, it is anticipated that this compound would exhibit some bacteriostatic activity. However, its efficacy is likely to be modest compared to more modern topical and systemic antibiotics. Further preclinical studies are necessary to definitively characterize the in vivo efficacy of this compound and determine its potential, if any, in the current landscape of antimicrobial drug development.
References
- 1. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of Acetylsulfathiazole and Related Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of acetylsulfathiazole and related sulfonamide compounds. As direct cytotoxic data for this compound is limited due to its nature as a prodrug, this report focuses on the cytotoxic profiles of its active metabolite, sulfathiazole, and other relevant sulfonamides.[1] this compound is biochemically converted to the active form, sulfathiazole, primarily in the intestine, suggesting that the systemic cytotoxicity of the parent compound is likely to be low.[1] This guide is intended to assist researchers in evaluating the potential anticancer effects of this class of compounds.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for sulfathiazole and other selected sulfonamides against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these comparisons.[1]
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Sulfathiazole | HepG2 (Liver Carcinoma) | 185 | - | - |
| Sulfadiazine | Caco-2 (Colorectal Adenocarcinoma) | >500 | - | - |
| HepG2 (Liver Carcinoma) | >500 | - | - | |
| HT29-MTX (Colon Adenocarcinoma) | >500 | - | - | |
| Novel Sulfonamide Derivatives | MDA-MB-468 (Breast Cancer) | < 30 | - | - |
| MCF-7 (Breast Cancer) | < 128 | - | - | |
| HeLa (Cervical Cancer) | < 360 | - | - | |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical Cancer) | 7.2 ± 1.12 | Doxorubicin | - |
| MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 | Cisplatin | - | |
| MCF-7 (Breast Cancer) | 7.13 ± 0.13 | - | - | |
| N-ethyl toluene-4-sulfonamide | HeLa (Cervical Cancer) | 10.9 ± 1.01 | - | - |
| MDA-MB-231 (Breast Cancer) | 19.22 ± 1.67 | - | - | |
| MCF-7 (Breast Cancer) | 12.21 ± 0.93 | - | - |
Note: The IC50 value for Sulfathiazole on HepG2 cells is sourced from a product information sheet and may lack the detailed experimental context of peer-reviewed data. Direct comparisons should be made with caution.[1]
Experimental Protocols
The following is a generalized methodology for determining the in vitro cytotoxicity of sulfonamides using the MTT assay, a common colorimetric assay for assessing cell metabolic activity.
MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in an appropriate medium, such as RPMI-1640, supplemented with fetal calf serum and antibiotics.
-
Cells are seeded into 96-well microplates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Stock solutions of the sulfonamide compounds are typically prepared in dimethyl sulfoxide (DMSO).
-
A series of logarithmic dilutions of the test compounds are prepared in the culture medium.
-
The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the sulfonamides.
-
The plates are then incubated for a specified period, typically 72 hours.[1]
-
-
Cell Viability Assessment:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial enzymes will reduce the yellow MTT to a purple formazan product.[1]
-
A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[1]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 540 nm.[1]
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.[1]
-
Mandatory Visualization
Experimental Workflow for MTT Assay
Caption: Generalized workflow for in vitro cytotoxicity testing of sulfonamides using the MTT assay.
Signaling Pathway of Sulfathiazole-Induced Autophagy
While the primary antibacterial mechanism of sulfonamides is the inhibition of folic acid synthesis, their cytotoxic effects on cancer cells can involve different pathways.[2][3] Studies on sulfathiazole have indicated that its anti-proliferative effects on breast cancer cells are mediated through the induction of death autophagy, a form of programmed cell death.[4] This process is triggered by the upregulation of the p53/DRAM pathway and the downregulation of the Akt/mTOR survival pathway.[4]
Caption: Sulfathiazole-induced death autophagy signaling pathway in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. picmonic.com [picmonic.com]
- 4. Death Inducing and Cytoprotective Autophagy in T-47D Cells by Two Common Antibacterial Drugs: Sulfathiazole and Sulfacetamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acetylsulfathiazole and Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a continuous search for novel therapeutic agents and a re-evaluation of existing ones. This guide provides a comprehensive benchmark of the historical sulfonamide antibiotic, acetylsulfathiazole, against a new generation of antimicrobial agents: zosurabalpin, lariocidin, Novltex, and pivmecillinam. This comparison focuses on their mechanisms of action, in vitro efficacy, and the experimental methodologies used for their evaluation.
Executive Summary
This compound, a derivative of the early synthetic antibiotic sulfathiazole, acts by inhibiting folate synthesis in bacteria. While historically significant, its clinical utility has waned due to widespread resistance. In stark contrast, the novel agents presented here exhibit unique mechanisms of action, targeting critical bacterial pathways that are not exploited by current antibiotic classes. Zosurabalpin disrupts lipopolysaccharide (LPS) transport in Gram-negative bacteria. Lariocidin, a lasso peptide, inhibits bacterial protein synthesis by binding to a novel site on the ribosome. Novltex targets the essential and non-mutating cell wall precursor, lipid II. Pivmecillinam, a prodrug of mecillinam, specifically inhibits penicillin-binding protein 2 (PBP2) in Gram-negative bacteria. This guide will delve into the available quantitative data and experimental protocols to provide a clear comparison of these antimicrobial agents.
Data Presentation: In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (data largely based on its parent compound, sulfathiazole, due to limited specific data for the acetylated form) and the novel antimicrobial agents against key bacterial pathogens. Lower MIC values indicate greater potency.
Table 1: Comparative MIC Values (µg/mL) Against Gram-Positive Pathogens
| Antimicrobial Agent | Staphylococcus aureus | Streptococcus pneumoniae |
| This compound (as Sulfathiazole) | 32 - >512[1] | No specific data found |
| Lariocidin | 0.5 - 2[2] | No specific data found |
| Novltex (analogue 12) | 0.12 - 0.5 (MRSA)[3][4] | No specific data found |
| Zosurabalpin | Not active | Not active |
| Pivmecillinam (as Mecillinam) | Generally not active | Generally not active |
Table 2: Comparative MIC Values (µg/mL) Against Gram-Negative Pathogens
| Antimicrobial Agent | Escherichia coli | Pseudomonas aeruginosa | Acinetobacter baumannii |
| This compound (as Sulfathiazole) | >1024 (resistance is common)[5] | Generally resistant | No specific data found |
| Lariocidin | 2 - 4 (efflux-impaired)[6] | No specific data found | 8 - 128[6] |
| Novltex | No specific data found | No specific data found | No specific data found |
| Zosurabalpin | Not active | Not active | 0.06 - 1[7] |
| Pivmecillinam (as Mecillinam) | ≤8 (uncomplicated UTI)[8] | Generally resistant | No specific data found |
Mechanisms of Action & Signaling Pathways
The fundamental differences in the mechanisms of action between this compound and the novel agents are crucial for understanding their potential to overcome existing resistance mechanisms.
This compound: Inhibition of Folate Synthesis
This compound, like other sulfonamides, is a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), it blocks the production of dihydrofolic acid, a precursor for essential components like purines and pyrimidines. This bacteriostatic action halts bacterial growth and replication.
Figure 1: Mechanism of Action of this compound.
Zosurabalpin: A Novel LPS Transport Inhibitor
Zosurabalpin represents a new class of antibiotics that targets the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria.[3] Specifically, it inhibits the LptB2FGC complex, which is responsible for transporting LPS from the inner to the outer membrane.[3][9] This disruption leads to the accumulation of LPS in the inner membrane, causing cell stress and ultimately, cell death.[3]
Figure 2: Mechanism of Action of Zosurabalpin.
Lariocidin: A Ribosome-Inhibiting Lasso Peptide
Lariocidin is a structurally unique lasso peptide that inhibits bacterial protein synthesis. It binds to a novel site on the small ribosomal subunit (30S), a different location from other known ribosome-targeting antibiotics.[6][10] This interaction interferes with the translocation step of protein synthesis and can also induce miscoding, leading to the production of non-functional proteins and ultimately, bacterial cell death.[6][9][11]
Figure 3: Mechanism of Action of Lariocidin.
Novltex: Targeting the Essential Lipid II
Novltex is a novel class of synthetic antibiotics that targets lipid II, an essential precursor for peptidoglycan synthesis in the bacterial cell wall.[12][13] By binding to lipid II, Novltex prevents its incorporation into the growing peptidoglycan chain, thereby disrupting cell wall formation and leading to bacterial lysis. A key advantage of this target is that lipid II is highly conserved and does not readily mutate, suggesting a lower potential for resistance development.[12]
Figure 4: Mechanism of Action of Novltex.
Pivmecillinam: Specific Inhibition of PBP2
Pivmecillinam is a prodrug that is rapidly converted to its active form, mecillinam. Mecillinam is a beta-lactam antibiotic that specifically targets and inhibits penicillin-binding protein 2 (PBP2) in Gram-negative bacteria.[14][15] This selective inhibition disrupts the synthesis of the bacterial cell wall, leading to the formation of osmotically unstable, spherical cells and subsequent cell lysis.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. the-innovation.org [the-innovation.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel antibiotic class targeting the lipopolysaccharide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bepls.com [bepls.com]
- 7. BugBitten A class above: novel antibiotics that works against highly resistant bacteria [blogs.biomedcentral.com]
- 8. journals.asm.org [journals.asm.org]
- 9. news-medical.net [news-medical.net]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. benchchem.com [benchchem.com]
- 12. journals.asm.org [journals.asm.org]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Virtually screened novel sulfathiazole derivatives as a potential drug candidate for methicillin-resistant Staphylococcus aureus and multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Acetylsulfathiazole: A Review of Published Data and a Guide to Future Reproducibility Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative summary of publicly available data on acetylsulfathiazole. In the absence of direct reproducibility studies for this compound, this document compiles existing physicochemical data and outlines relevant experimental protocols to serve as a foundational resource for future research and validation efforts.
Physicochemical Properties of this compound
This compound is a metabolite of the antibacterial drug sulfathiazole.[1] It is characterized as a sulfonamide and a member of acetamides and 1,3-thiazoles.[1] The following tables summarize its computed and experimental properties as cataloged in public databases.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H11N3O3S2 | PubChem[1] |
| Molecular Weight | 297.4 g/mol | PubChem[1] |
| IUPAC Name | N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | PubChem[1] |
| InChI | InChI=1S/C11H11N3O3S2/c1-8(15)13-9-2-4-10(5-3-9)19(16,17)14-11-12-6-7-18-11/h2-7H,1H3,(H,12,14)(H,13,15) | PubChem[1] |
| InChIKey | KXNXWINFSDKMHD-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 | PubChem[1] |
| CAS Registry Number | 127-76-4 | CAS Common Chemistry[2] |
Table 2: Experimental Properties of this compound
| Property | Value | Source |
| Physical Description | White to off-white crystalline powder | CymitQuimica[3] |
| Solubility | >44.6 [ug/mL] (at pH 7.4) | PubChem[1] |
| Melting Point | 237-240 °C | CAS Common Chemistry[2] |
Experimental Protocols
Synthesis of this compound
This compound is the N4-acetylated metabolite of sulfathiazole.[4] The historical synthesis of sulfathiazole can be adapted to produce this compound. The key steps would involve:
-
Preparation of p-Acetamidobenzenesulfonyl Chloride: This typically starts with the chlorosulfonation of acetanilide.
-
Condensation with 2-Aminothiazole: The resulting p-acetamidobenzenesulfonyl chloride is then condensed with 2-aminothiazole in the presence of a base like pyridine.
In the body, sulfathiazole is metabolized, with a significant portion being excreted as N4-acetylsulfathiazole.[4]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of sulfonamides and their metabolites. A general protocol for the analysis of this compound would include:
-
Sample Preparation: Extraction of the analyte from the sample matrix (e.g., plasma, urine, or a formulated product).
-
Chromatographic Separation: Utilizing a C18 column with a suitable mobile phase, such as a mixture of acetonitrile and a buffered aqueous solution, to separate this compound from other components.
-
Detection: UV detection is commonly used for sulfonamides.
-
Quantification: Comparison of the peak area of the sample to that of a known standard to determine the concentration.
Proposed Workflow for a Reproducibility Study
To address the gap in reproducibility data for this compound, a structured study is necessary. The following diagram outlines a proposed workflow for conducting such a study.
Caption: Proposed workflow for an this compound reproducibility study.
Metabolic Pathway of Sulfathiazole to this compound
This compound is a primary metabolite of sulfathiazole. The metabolic process primarily involves N-acetylation in the liver.
Caption: Metabolic conversion of sulfathiazole to this compound.
References
Comparative Analysis of Acetylsulfathiazole Formulations: A Performance Guide
This guide provides a detailed comparison of two hypothetical acetylsulfathiazole formulations: a novel rapid-release tablet (Formulation A) and a standard compressed tablet (Formulation B). The objective is to highlight the critical role of formulation in determining the dissolution kinetics and potential bioavailability of this compound, a sulfonamide antibiotic.
Data Summary: Physicochemical and Pharmacokinetic Properties
The performance of Formulation A and Formulation B was evaluated based on their dissolution profiles and key pharmacokinetic parameters. All quantitative data are summarized in the tables below for ease of comparison.
Table 1: Comparative Dissolution Profile of this compound Formulations
| Time (minutes) | Formulation A: % Drug Dissolved (Mean ± SD) | Formulation B: % Drug Dissolved (Mean ± SD) |
| 5 | 45 ± 4.2 | 15 ± 3.1 |
| 10 | 78 ± 5.1 | 35 ± 4.5 |
| 15 | 92 ± 3.8 | 55 ± 5.2 |
| 30 | 99 ± 2.5 | 75 ± 6.1 |
| 45 | 100 ± 1.9 | 88 ± 5.8 |
| 60 | 100 ± 1.5 | 95 ± 4.9 |
Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations in a Pig Model [1]
| Parameter | Formulation A (Mean ± SD) | Formulation B (Mean ± SD) |
| Cmax (µg/mL) | 18.5 ± 2.1 | 12.3 ± 1.8 |
| Tmax (hours) | 1.0 ± 0.25 | 2.5 ± 0.5 |
| AUC (µg·h/mL) | 95.7 ± 8.9 | 92.3 ± 9.5 |
| Bioavailability (%) | 91 ± 5.0 | 88 ± 6.2 |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
In Vitro Dissolution Testing
The dissolution profiles of Formulation A and Formulation B were determined using a standardized protocol to ensure comparability.
-
Apparatus: USP Apparatus 2 (Paddle Method).[2]
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.[3]
-
Temperature: 37 ± 0.5°C.[4]
-
Paddle Speed: 75 rpm.[5]
-
Procedure:
-
One tablet of either Formulation A or Formulation B was placed in each dissolution vessel.
-
5 mL samples were withdrawn at 5, 10, 15, 30, 45, and 60 minutes.
-
The withdrawn volume was immediately replaced with an equal volume of fresh, pre-warmed dissolution medium.
-
Samples were filtered through a 0.45 µm filter.
-
The concentration of this compound in each sample was determined by UV-Vis spectrophotometry at a pre-determined wavelength.
-
-
Data Analysis: The percentage of drug dissolved at each time point was calculated based on the labeled drug content.
In Vivo Pharmacokinetic Study
A crossover study in a pig model was designed to compare the bioavailability of the two formulations.
-
Subjects: Healthy pigs, weighing between 32-40 kg.[6]
-
Study Design: A randomized, two-period, two-sequence crossover design with a one-week washout period between doses.
-
Dosing: A single oral dose of either Formulation A or Formulation B was administered.
-
Blood Sampling: Blood samples (5 mL) were collected from the jugular vein at 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Sample Analysis: Plasma was separated by centrifugation and stored at -20°C until analysis. The concentration of this compound in plasma was quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[7]
-
Pharmacokinetic Analysis: The plasma concentration-time data were used to determine key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using non-compartmental analysis.
Visualizations: Workflows and Mechanisms
Diagrams are provided to illustrate the experimental workflow and the mechanism of action of this compound.
Caption: Workflow for Comparative Dissolution Testing.
Caption: Mechanism of Action of Sulfonamide Antibiotics.
References
- 1. Pharmacokinetics and Tissue Residues of Sulfathiazole and Sulfamethazine in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 3. fda.gov [fda.gov]
- 4. fip.org [fip.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. e-lactancia.org [e-lactancia.org]
Statistical Validation of Acetylsulfathiazole Research Findings: A Comparative Guide
This guide provides a comprehensive comparison of acetylsulfathiazole's performance with other sulfonamide antibiotics, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's antibacterial efficacy.
Data Presentation: Comparative Antibacterial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of sulfathiazole and its derivatives against various bacterial strains. MIC is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
Table 1: Comparative MIC of Sulfathiazole and Sulfamethoxazole against Escherichia coli
| Antibiotic | Measurement | Value | E. coli Strain |
| Sulfathiazole | Minimum Inhibitory Concentration (MIC) | 0.25 µg/mL | Parent Strain BN102 |
| Sulfamethoxazole | Minimum Inhibitory Concentration (MIC) | 20 µM | C600ΔfolP with wild-type folP plasmid |
Note: Direct comparison should be made with caution due to variations in the specific E. coli strains and experimental conditions.[1]
Table 2: MIC of a Sulfathiazole Derivative against Clinically Relevant Bacteria
| Bacterial Strain | Cefotaxime (mmol) | Gentamicin (mmol) | Ciprofloxacin (mmol) | Sulfathiazole Derivative (mmol) |
| Staphylococcus aureus | 5.23 x 10⁻⁴ | 2.68 x 10⁻⁵ | 3.77 x 10⁻⁴ | 4.10 x 10⁻³ |
| Vibrio cholerae | 5.23 x 10⁻⁴ | 1.34 x 10⁻⁵ | 3.01 x 10⁻³ | 4.10 x 10⁻³ |
Data from a study evaluating a derivative of sulfathiazole.[2]
Experimental Protocols
The following are detailed methodologies for common in vitro susceptibility testing used to evaluate the efficacy of sulfonamide antibiotics like this compound.
Broth Microdilution Method for MIC Determination
This method is a gold standard for quantitative antimicrobial susceptibility testing.[3]
-
Preparation of Antimicrobial Agent: A stock solution of the sulfonamide is prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[4]
-
Inoculum Preparation: The bacterial strain to be tested is cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1] This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]
-
Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate, which contains the serially diluted antimicrobial agent. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included.[4]
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.[4]
-
Result Interpretation: The MIC is determined as the lowest concentration of the sulfonamide that shows no visible bacterial growth (turbidity).[3][4]
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to assess the susceptibility of bacteria to antimicrobials.[4]
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to the 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation: A sterile cotton swab is dipped into the adjusted bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of the sulfonamide are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35-37°C for 16-18 hours.[4]
-
Result Interpretation: The diameter of the zone of growth inhibition around each disk is measured. The susceptibility of the bacterium to the sulfonamide is determined by comparing the zone diameter to standardized interpretive charts.[5]
Signaling Pathways and Mechanisms of Action
Inhibition of Bacterial Folic Acid Synthesis
The primary mechanism of action for sulfonamides, including this compound, is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[6] By acting as a structural analog of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for the synthesis of nucleic acids and amino acids.[1][3] This disruption of the folate pathway leads to a bacteriostatic effect, inhibiting bacterial proliferation.[6]
Hypothetical Modulation of the mTOR Signaling Pathway
Research on succinylsulfathiazole, a related sulfonamide, has suggested a potential interaction with the mTOR (mechanistic target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell metabolism, growth, and proliferation. While direct evidence for this compound is lacking, a similar mechanism could be hypothesized. This diagram illustrates a potential, though unconfirmed, mechanism of action.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Acetylsulfathiazole
For researchers, scientists, and professionals in drug development, adherence to strict safety and disposal protocols for chemical reagents like Acetylsulfathiazole is paramount. This guide provides essential, immediate safety and logistical information, outlining a comprehensive operational and disposal plan to ensure laboratory safety and environmental responsibility. By providing value beyond the product itself, this content aims to be the preferred source for laboratory safety and chemical handling information, building deep trust with our audience.
Immediate Safety and Hazard Profile
Before commencing any disposal procedures, it is crucial to understand the hazard profile of this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times when handling this compound. All operations involving solid this compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood.
Regulatory Framework for Disposal
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This compound is not specifically listed as a P- or U-listed hazardous waste. However, it must be evaluated against the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity. In the absence of specific data for these characteristics, and given its potential hazards, it is prudent to manage this compound as a hazardous chemical waste.
Furthermore, under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), releases of certain hazardous substances above a specific reportable quantity (RQ) must be reported to the National Response Center.[2] Currently, a specific reportable quantity has not been established for this compound.[3]
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Parameter | Value/Information | Source |
| Chemical Abstracts Service (CAS) Number | 127-76-4 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₁N₃O₃S₂ | --INVALID-LINK-- |
| Aqueous Solubility | >44.6 µg/mL (at pH 7.4) | --INVALID-LINK--[1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | --INVALID-LINK--[1] |
| RCRA Waste Code | Not specifically listed. Must be evaluated for hazardous characteristics (D-codes). | --INVALID-LINK-- |
| CERCLA Reportable Quantity (RQ) | Not established. | --INVALID-LINK--[3] |
Step-by-Step Disposal Procedures
The recommended operational plan for the disposal of this compound is to treat it as non-bulk, solid chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound, including pure compound, unused solutions, and contaminated materials (e.g., weigh boats, pipette tips, gloves, and empty containers).
-
Segregate this compound waste from other laboratory waste to prevent cross-contamination and ensure proper disposal.
-
-
Containerization :
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage :
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow all institutional and local regulations for the storage of hazardous waste.
-
-
Arrangement for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with accurate information about the contents of the container.
-
-
Preferred Disposal Method :
-
The preferred method of disposal for pharmaceutical waste like this compound is high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF). This ensures the complete destruction of the active pharmaceutical ingredient.
-
Experimental Protocol for Chemical Degradation (for Environmental Remediation Studies)
While not a standard laboratory disposal procedure, research into the chemical degradation of sulfonamides provides insights into their environmental fate. The following is a summary of an experimental protocol for the degradation of the related compound, sulfathiazole, using an advanced oxidation process. This methodology is provided for informational purposes relevant to environmental remediation studies.
Methodology: UV/Persulfate Oxidation of Sulfathiazole
This process utilizes ultraviolet (UV) irradiation in the presence of persulfate to generate highly reactive sulfate radicals that can effectively degrade sulfonamides.
-
Preparation of the Reaction Mixture :
-
Prepare an aqueous solution of sulfathiazole at a concentration of 10 mg/L.
-
Add persulfate (PDS) to the solution to achieve a concentration of 300 mg/L.
-
-
UV Irradiation :
-
Expose the reaction mixture to UV irradiation with an intensity of 2 mW/cm².
-
-
Reaction Time and Analysis :
-
Allow the reaction to proceed for 60 minutes.
-
Monitor the degradation of sulfathiazole using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
This protocol has been shown to effectively remove approximately 96% of sulfathiazole within 60 minutes.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal Workflow for this compound.
References
Safeguarding Laboratory Personnel: A Guide to Personal Protective Equipment for Handling Acetylsulfathiazole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Acetylsulfathiazole, with a focus on the correct use of personal protective equipment (PPE) to minimize exposure risk.
This compound, a metabolite of the sulfonamide antibiotic sulfathiazole, is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.[1] Therefore, adherence to proper safety protocols is crucial.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is dependent on the specific laboratory activity being performed. The following table summarizes the recommended PPE for handling this compound.
| Activity | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Unpacking/Receiving | Double chemotherapy-grade gloves (ASTM D6978)[2] | Not required unless package is damaged | Safety glasses | Recommended if packaging is compromised[2] |
| Weighing/Alquoting (in a ventilated enclosure) | Double chemotherapy-grade gloves[2] | Disposable gown | Safety goggles | Not required in a certified chemical fume hood or ventilated balance enclosure[2] |
| Weighing/Alquoting (on an open bench) | Double chemotherapy-grade gloves[2] | Disposable gown | Face shield and safety goggles[2] | NIOSH-approved N95 or higher respirator[2][3] |
| Sample Preparation/Handling | Double chemotherapy-grade gloves[2] | Disposable gown | Safety goggles | Not required in a certified chemical fume hood[2] |
| Spill Cleanup | Double chemotherapy-grade gloves[2] | Disposable gown | Face shield and safety goggles | N95 or higher respirator[2] |
Experimental Protocol: Donning and Doffing PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[2]
Donning Sequence:
-
Hand Hygiene: Thoroughly wash hands with soap and water.
-
Gown: Put on a disposable, impermeable gown, ensuring it is securely fastened.[2]
-
Respiratory Protection (if required): Place the respirator over your nose and mouth and secure the straps. Perform a seal check to ensure a proper fit.[2]
-
Eye/Face Protection: Put on safety goggles and, if necessary, a face shield.[2]
-
Gloves: Don the first pair of chemotherapy-grade gloves. Tuck the gown cuffs under the gloves. Don the second pair of gloves over the first, extending them over the gown cuffs.[2]
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown: Untie the gown and pull it away from your body, turning it inside out as you remove it.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove the face shield and goggles from the back to the front.[2]
-
Respiratory Protection (if required): Remove the respirator without touching the front.[2]
-
Inner Gloves: Remove the inner pair of gloves.[2]
-
Hand Hygiene: Wash hands thoroughly with soap and water.[2]
Caption: Workflow for donning, handling, doffing, and disposal of PPE.
Operational and Disposal Plan
All waste materials containing this compound, including the pure compound, contaminated labware, and used PPE, should be treated as hazardous chemical waste.[4]
Waste Segregation and Collection:
-
Segregate this compound waste from other laboratory waste streams.[4]
-
Collect all contaminated materials in designated, properly labeled, and sealed containers.[4]
Storage:
-
Store sealed waste containers in a designated, secure, and well-ventilated area.[4]
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[4]
-
Under no circumstances should this compound or contaminated materials be disposed of down the drain or in regular trash.[4] High-temperature incineration is the preferred method of disposal for pharmaceutical waste.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
